3-chloro-N-(3-fluorophenyl)propanamide
Description
BenchChem offers high-quality 3-chloro-N-(3-fluorophenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(3-fluorophenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N-(3-fluorophenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO/c10-5-4-9(13)12-8-3-1-2-7(11)6-8/h1-3,6H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEZFWIYWQILFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393605 | |
| Record name | 3-chloro-N-(3-fluorophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100638-26-4 | |
| Record name | 3-chloro-N-(3-fluorophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-chloro-N-(3-fluorophenyl)propanamide basic properties
An In-depth Technical Guide to 3-chloro-N-(3-fluorophenyl)propanamide: Synthesis, Reactivity, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-chloro-N-(3-fluorophenyl)propanamide, a key chemical intermediate in the fields of pharmaceutical and agrochemical research. The document details the compound's fundamental physicochemical properties, offers an in-depth, validated protocol for its synthesis, and explores its chemical reactivity and synthetic utility. By focusing on the causality behind experimental choices and grounding claims in authoritative references, this guide serves as a critical resource for researchers, chemists, and drug development professionals aiming to leverage this versatile building block in the design and synthesis of novel bioactive molecules.
Introduction and Strategic Importance
3-chloro-N-(3-fluorophenyl)propanamide (Figure 1) is a halogenated secondary amide that has garnered significant interest as a versatile building block in organic synthesis. Its structure is strategically designed for synthetic utility, incorporating three key features:
-
An N-(3-fluorophenyl) Amide Group: The fluorinated aromatic ring is a common motif in medicinal chemistry. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets through hydrogen bonding or dipole interactions, and modulate the physicochemical properties (e.g., pKa, lipophilicity) of the final compound.[1]
-
A Reactive Alkyl Chloride: The terminal chlorine atom on the propanamide chain serves as an excellent leaving group, making it a prime site for nucleophilic substitution reactions. This allows for the straightforward introduction of diverse functional groups and the construction of more complex molecular architectures.[2][3]
-
A Stable Amide Linker: The amide bond provides a robust and conformationally defined linkage, connecting the aromatic and aliphatic portions of the molecule.
Due to these features, 3-chloro-N-(3-fluorophenyl)propanamide is not typically an end-product but rather a crucial intermediate used to construct larger, more complex molecules with potential biological activity, particularly in the development of novel therapeutics and agrochemicals.[1]
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a synthetic intermediate is critical for its effective use in reaction design, monitoring, and purification.
Core Properties
The key physicochemical properties of 3-chloro-N-(3-fluorophenyl)propanamide are summarized in the table below. These values are calculated or predicted based on its chemical structure.
| Property | Value | Source |
| CAS Number | 100638-26-4 | [4] |
| Molecular Formula | C₉H₉ClFNO | [5] |
| Molecular Weight | 201.63 g/mol | PubChem |
| Exact Mass | 201.03564 Da | PubChem |
| Predicted m/z [M+H]⁺ | 202.04296 | [5] |
| Predicted XLogP3 | 2.1 | PubChem |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in organic solvents (DCM, DMSO, Ethyl Acetate); limited solubility in water. | [2] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.
-
Proton Nuclear Magnetic Resonance (¹H NMR): A hypothetical ¹H NMR spectrum would display characteristic signals. The aromatic protons on the 3-fluorophenyl ring are expected to appear as complex multiplets in the downfield region (δ 7.0-7.8 ppm).[4] The amide proton (N-H) would likely be a broad singlet around δ 8.0-9.0 ppm. The two methylene groups of the propanamide chain will appear as two distinct triplets around δ 2.8 ppm (-CH₂-CO) and δ 3.8 ppm (-CH₂-Cl), respectively, due to coupling with each other.
-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR): The ¹³C NMR spectrum would show nine distinct signals. The carbonyl carbon would be the most downfield signal (around δ 170 ppm). The aromatic carbons would appear in the δ 110-165 ppm region, with the carbon attached to the fluorine atom showing a large C-F coupling constant. The two methylene carbons would be found in the aliphatic region (δ 35-45 ppm).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would typically show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 202.04.[5] A characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) would be observed for the molecular ion peak, providing strong evidence for the compound's identity.
Synthesis and Purification Protocol
The most reliable and efficient synthesis of 3-chloro-N-(3-fluorophenyl)propanamide is achieved through the direct acylation of 3-fluoroaniline with 3-chloropropionyl chloride.[2][4] This method proceeds via a nucleophilic acyl substitution mechanism.
Synthesis Workflow Diagram
Step-by-Step Experimental Methodology
This protocol is designed as a self-validating system, where successful completion of each step ensures the quality required for the next.
Materials:
-
3-Fluoroaniline (1.0 eq)
-
3-Chloropropionyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reagent Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-fluoroaniline (1.0 eq) and anhydrous DCM. Stir until fully dissolved. Add triethylamine (1.2 eq).
-
Causality: Anhydrous DCM is used as the solvent because it is inert to the reagents and readily dissolves them. TEA acts as an acid scavenger to neutralize the HCl gas produced during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2]
-
-
Controlled Acylation: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add 3-chloropropionyl chloride (1.1 eq) dropwise via a dropping funnel over 30 minutes.
-
Causality: The reaction is highly exothermic. Cooling and slow addition are critical to control the reaction rate, prevent the formation of side products, and ensure safety.
-
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Trustworthiness: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting 3-fluoroaniline spot is no longer visible. This validates that the reaction has gone to completion.
-
-
Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (to remove excess TEA), water, saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine (to aid in phase separation).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification (if necessary): The resulting crude solid is often of high purity. If further purification is required, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be performed to yield the final product as a crystalline solid.
Chemical Reactivity and Synthetic Utility
The synthetic value of 3-chloro-N-(3-fluorophenyl)propanamide lies in its predictable and versatile reactivity.
Key Reactive Sites
Nucleophilic Substitution at the C3-Position
The most significant reaction is the nucleophilic substitution of the chlorine atom.[2] This C-Cl bond is activated by the adjacent electron-withdrawing carbonyl group, making the C3 carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.
General Reaction: R-Nu⁻ + Cl-CH₂-CH₂-CO-NH-Ar → R-Nu-CH₂-CH₂-CO-NH-Ar + Cl⁻ (where Nu = O, N, S)
-
With Amine Nucleophiles: Reaction with primary or secondary amines yields N-substituted amino-propanamides. This is a common strategy for linking the core structure to other pharmacophores or for introducing basic centers to modulate solubility and ADME properties.
-
With Thiol Nucleophiles: Thiols and thiophenols react readily to form thioethers, which are valuable in various drug scaffolds.
-
With Oxygen Nucleophiles: Alcohols and phenols can displace the chloride, typically under basic conditions, to form ethers.
This reactivity makes 3-chloro-N-(3-fluorophenyl)propanamide an ideal precursor for creating libraries of analogues for structure-activity relationship (SAR) studies.
Amide Bond Stability and Hydrolysis
The amide bond is generally stable under neutral conditions but can be hydrolyzed to 3-fluoroaniline and 3-chloropropionic acid under strong acidic or basic conditions, typically with heating.[2] This reaction is generally considered a degradation pathway rather than a synthetically useful transformation.
Applications in Drug Discovery and Development
The N-aryl propanamide scaffold is a privileged structure in modern medicinal chemistry. Derivatives of 3-chloro-N-(3-fluorophenyl)propanamide serve as intermediates in the synthesis of compounds targeting a range of diseases.
For instance, related propanamide derivatives have been extensively explored as Selective Androgen Receptor Degraders (SARDs) for the treatment of castration-resistant prostate cancer.[6] In these molecules, the propanamide core acts as a central scaffold to correctly position a B-ring (often a heterocyclic system) and other substituents that drive both binding to the androgen receptor and its subsequent degradation. The ability to easily modify the structure via the chloro-substituent of this guide's topic molecule makes it a valuable tool for optimizing SARD activity.
Safety and Handling
While specific toxicity data for 3-chloro-N-(3-fluorophenyl)propanamide is not widely published, related compounds such as 3-chloro-N-phenylpropanamide are classified with GHS hazards.[7]
-
Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7]
-
Precautions:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
References
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MySkinRecipes. 3-Chloro-n-[2-(trifluoromethyl)phenyl]propanamide. [Link]
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Betz, R., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2868. [Link]
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Chemsrc. CAS#:19313-87-2 | 3-Chloro-N-(4-methoxy-phenyl)-propionamide. [Link]
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PubChem. 3-chloro-N-phenylpropanamide | C9H10ClNO | CID 240404. National Center for Biotechnology Information. [Link]
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PubChemLite. 3-chloro-n-(3-fluorophenyl)propanamide (C9H9ClFNO). [Link]
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ResearchGate. (PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide. [Link]
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Mohamed, S. K., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]
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Kurumurthy, C., et al. (2021). Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. Molecules, 26(11), 3237. [Link]
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- 7. 3-chloro-N-phenylpropanamide | C9H10ClNO | CID 240404 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-chloro-N-(3-fluorophenyl)propanamide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-chloro-N-(3-fluorophenyl)propanamide is a halogenated amide that serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its structure, featuring a reactive chloropropyl chain and a substituted phenyl ring, makes it a versatile intermediate for the development of novel chemical entities. This guide offers a detailed exploration of its properties, synthesis, and characterization to support researchers in its effective utilization.
Chemical Identity and Physical Properties
A clear identification and understanding of the physical properties of a compound are fundamental for its application in research and development.
| Property | Value | Source |
| Chemical Name | 3-chloro-N-(3-fluorophenyl)propanamide | N/A |
| CAS Number | 100638-26-4 | [1][2] |
| Molecular Formula | C₉H₉ClFNO | [2] |
| Molecular Weight | 201.63 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | Inferred from related compounds |
| Melting Point | Not experimentally determined. Estimated to be in the range of 70-80 °C based on the 4-fluoro analog.[3] | N/A |
| Boiling Point | Predicted: 350.4 ± 27.0 °C | N/A |
| Solubility | Predicted to have limited solubility in water and good solubility in organic solvents such as dichloromethane and dimethyl sulfoxide.[3] | N/A |
Molecular Structure:
The structure of 3-chloro-N-(3-fluorophenyl)propanamide is characterized by a propanamide backbone with a chlorine atom at the 3-position and a 3-fluorophenyl group attached to the amide nitrogen.
Caption: Chemical structure of 3-chloro-N-(3-fluorophenyl)propanamide.
Synthesis and Reactivity
The primary route for the synthesis of 3-chloro-N-(3-fluorophenyl)propanamide is through the acylation of 3-fluoroaniline with 3-chloropropionyl chloride.[3] This reaction is a standard nucleophilic acyl substitution.
Caption: Synthetic scheme for 3-chloro-N-(3-fluorophenyl)propanamide.
Detailed Experimental Protocol (Illustrative):
The following protocol is a generalized procedure based on established methods for the synthesis of similar N-aryl propanamides.[3]
Materials:
-
3-fluoroaniline
-
3-chloropropionyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask, dissolve 3-fluoroaniline (1.0 equivalent) in anhydrous DCM.
-
Cool the solution in an ice bath to 0-5 °C with continuous stirring.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add 3-chloropropionyl chloride (1.05 equivalents) dropwise to the cooled solution via a dropping funnel over a period of 15-20 minutes. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure 3-chloro-N-(3-fluorophenyl)propanamide.
Reactivity:
The chemical reactivity of 3-chloro-N-(3-fluorophenyl)propanamide is primarily dictated by the chloroalkane and amide functional groups.
-
Nucleophilic Substitution at the Chloropropyl Chain: The chlorine atom is a good leaving group and can be displaced by various nucleophiles (e.g., amines, thiols, azides) to introduce diverse functionalities. This makes the compound a key intermediate for building a library of derivatives for structure-activity relationship (SAR) studies.
-
Amide Bond Chemistry: The amide bond is relatively stable but can be hydrolyzed under strong acidic or basic conditions. It can also be reduced to the corresponding amine. The N-H proton is weakly acidic and can be deprotonated with a strong base.
-
Aromatic Ring Substitution: The fluorine atom and the amide group influence the reactivity of the phenyl ring towards electrophilic aromatic substitution.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the two methylene groups of the propanamide chain. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The methylene groups will appear as triplets.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the amide, the aromatic carbons (with C-F coupling), and the two aliphatic carbons of the propanamide chain. The carbon attached to the chlorine will be shifted downfield.
Infrared (IR) Spectroscopy:
The IR spectrum will provide valuable information about the functional groups present in the molecule.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretching | 3350 - 3250 |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Aliphatic) | Stretching | 3000 - 2850 |
| C=O (Amide I) | Stretching | 1680 - 1630 |
| N-H (Amide II) | Bending | 1570 - 1515 |
| C-Cl | Stretching | 800 - 600 |
| C-F | Stretching | 1250 - 1000 |
This data is based on typical ranges for these functional groups.[4]
Mass Spectrometry (MS):
Mass spectrometry will confirm the molecular weight of the compound. The presence of chlorine will be indicated by a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.
Safety and Handling
A comprehensive safety data sheet (SDS) for 3-chloro-N-(3-fluorophenyl)propanamide is not publicly available. However, based on the safety information for structurally similar compounds, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Applications in Drug Discovery and Development
Halogenated organic compounds are of significant interest in medicinal chemistry due to the ability of halogens to modulate the pharmacokinetic and pharmacodynamic properties of molecules.[3] 3-chloro-N-(3-fluorophenyl)propanamide, as a versatile building block, can be utilized in the synthesis of a wide range of potential therapeutic agents. The presence of the chloro and fluoro groups can influence factors such as metabolic stability, binding affinity, and membrane permeability.
Conclusion
3-chloro-N-(3-fluorophenyl)propanamide is a valuable chemical intermediate with significant potential in the field of drug discovery. This technical guide provides a foundational understanding of its physical and chemical properties, a practical approach to its synthesis, and an overview of its analytical characterization and safe handling. While further experimental data is needed for a complete profile, the information presented here, based on available data and scientific principles, offers a solid starting point for researchers and scientists working with this compound.
References
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- 3. Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970) | 56767-37-4 [evitachem.com]
- 4. 3-chloro-N-(2-fluorophenyl)propanamide|CAS 349097-66-1 [benchchem.com]
An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 3-chloro-N-(3-fluorophenyl)propanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-chloro-N-(3-fluorophenyl)propanamide. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to offer a robust resource for the structural elucidation of this and similar molecules. We will delve into the causality behind spectral features, present a self-validating experimental protocol, and ground our claims in authoritative references.
Introduction: The Structural Significance of 3-chloro-N-(3-fluorophenyl)propanamide and the Power of ¹H NMR
3-chloro-N-(3-fluorophenyl)propanamide is a halogenated secondary amide, a chemical scaffold of significant interest in medicinal chemistry and materials science.[1] The precise arrangement of its constituent atoms, particularly the proton environments, dictates its chemical reactivity, biological activity, and material properties. ¹H NMR spectroscopy is an unparalleled, non-destructive analytical technique for determining the molecular structure of organic compounds in solution. By probing the magnetic properties of hydrogen nuclei (protons), we can glean detailed information about their chemical environment, proximity to other nuclei, and their relative numbers.
This guide will provide a detailed interpretation of the ¹H NMR spectrum of 3-chloro-N-(3-fluorophenyl)propanamide, enabling researchers to confidently identify this compound and understand its structural nuances.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 3-chloro-N-(3-fluorophenyl)propanamide is predicted to exhibit several distinct signals corresponding to the different proton environments in the molecule. The electron-withdrawing effects of the chlorine and fluorine atoms, as well as the amide functional group, play a crucial role in determining the chemical shifts of these protons.[2] The predicted data is summarized in the table below.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-a | ~ 3.8 - 4.0 | Triplet (t) | ~ 6-7 | 2H |
| H-b | ~ 2.8 - 3.0 | Triplet (t) | ~ 6-7 | 2H |
| H-c | ~ 8.5 - 9.5 | Broad Singlet (br s) | - | 1H |
| H-d | ~ 7.3 - 7.5 | Doublet of Triplets (dt) or Multiplet (m) | J ≈ 8, 2 | 1H |
| H-e | ~ 7.2 - 7.4 | Multiplet (m) | - | 1H |
| H-f | ~ 6.8 - 7.0 | Multiplet (m) | - | 1H |
| H-g | ~ 7.5 - 7.7 | Multiplet (m) | - | 1H |
Detailed ¹H NMR Spectrum Analysis
The interpretation of a ¹H NMR spectrum involves a systematic analysis of each signal in terms of its chemical shift, integration, and multiplicity.
The Aliphatic Region (Protons a and b)
The two methylene groups of the 3-chloropropyl moiety give rise to two distinct signals in the aliphatic region of the spectrum.
-
H-a (CH₂-Cl): These protons are adjacent to the electron-withdrawing chlorine atom, which deshields them, causing their signal to appear at a higher chemical shift (downfield) compared to a standard alkyl chain. We predict this signal to be a triplet in the range of ~3.8 - 4.0 ppm . The triplet multiplicity arises from coupling to the adjacent H-b protons (n+1 = 2+1 = 3). The coupling constant, ³J_ab, is expected to be in the typical range for vicinal coupling in a freely rotating alkyl chain, around 6-7 Hz .[3]
-
H-b (CH₂-C=O): These protons are adjacent to the carbonyl group of the amide, which is also electron-withdrawing, though generally less so than a chlorine atom. Their signal is therefore expected to be slightly upfield from H-a, predicted around ~2.8 - 3.0 ppm . This signal will also appear as a triplet due to coupling with the H-a protons, with a similar coupling constant, ³J_ba, of ~6-7 Hz . The identical coupling constants for the H-a and H-b signals are a key indicator of their adjacent relationship.
The Amide Proton (H-c)
The proton attached to the nitrogen atom of the amide (N-H) typically appears as a broad singlet in the region of ~8.5 - 9.5 ppm .[4] The broadness of this peak is due to several factors, including quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water in the solvent.[4] Due to this exchange, coupling to adjacent protons is often not observed, resulting in a singlet. The delocalization of the nitrogen lone pair into the carbonyl group gives the C-N bond partial double bond character, which can sometimes lead to restricted rotation and the observation of distinct conformers.[5]
The Aromatic Region (Protons d, e, f, and g)
The four protons on the 3-fluorophenyl ring will give rise to a complex set of signals in the aromatic region of the spectrum, typically between ~6.8 and 7.7 ppm . The exact chemical shifts and multiplicities are influenced by the electronic effects of both the fluorine atom and the amide substituent.
-
H-g: This proton is ortho to the amide substituent and meta to the fluorine. It is expected to be the most deshielded of the aromatic protons due to the anisotropic effect of the amide carbonyl and will likely appear as a multiplet around ~7.5 - 7.7 ppm .
-
H-d: This proton is ortho to the fluorine atom and meta to the amide group. The strong electron-withdrawing nature of fluorine will deshield this proton. It is expected to show coupling to the adjacent H-e and the fluorine atom. This could result in a doublet of triplets or a more complex multiplet in the region of ~7.3 - 7.5 ppm .
-
H-e: This proton is para to the amide and meta to the fluorine. Its chemical shift will be influenced by both groups, likely appearing as a multiplet around ~7.2 - 7.4 ppm .
-
H-f: This proton is ortho to the amide and meta to the fluorine. It is expected to be the most shielded of the aromatic protons and will likely appear as a multiplet around ~6.8 - 7.0 ppm .
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following protocol outlines a standardized procedure for acquiring a high-quality ¹H NMR spectrum of 3-chloro-N-(3-fluorophenyl)propanamide.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid 3-chloro-N-(3-fluorophenyl)propanamide.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent can influence the chemical shifts, particularly for the amide proton.[4]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.[6]
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a standard 90° pulse sequence.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).
-
Set the relaxation delay to be at least 5 times the longest T₁ relaxation time of the protons in the molecule to ensure accurate integration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Integrate the area under each peak to determine the relative number of protons.
-
Analyze the multiplicity and measure the coupling constants for each signal.
-
Visualizing the Analysis Workflow and Molecular Structure
To further clarify the process and the molecular relationships, the following diagrams are provided.
Caption: A workflow diagram illustrating the key stages of ¹H NMR spectrum analysis.
Caption: Molecular structure with proton labels and key coupling interactions.
Conclusion
The ¹H NMR spectrum of 3-chloro-N-(3-fluorophenyl)propanamide provides a wealth of information that is critical for its unambiguous structural identification. By carefully analyzing the chemical shifts, integration, and coupling patterns of the aliphatic, amide, and aromatic protons, a complete picture of the molecule's connectivity can be established. This guide has provided a detailed predicted analysis and a robust experimental protocol to aid researchers in their work with this and structurally related compounds. The principles and methodologies discussed herein are fundamental to the application of NMR spectroscopy in modern chemical research and drug development.
References
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- EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
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An In-depth Technical Guide to the Mechanism of Action of 3-chloro-N-(3-fluorophenyl)propanamide
Preamble: From Synthetic Intermediate to Mechanistic Probe
3-chloro-N-(3-fluorophenyl)propanamide is a halogenated amide that, while not extensively characterized as a standalone therapeutic agent, possesses a chemical architecture primed for biological activity. Its utility has largely been documented as an intermediate in the synthesis of more complex pharmaceutical compounds, including potential anti-inflammatory and central nervous system agents.[1] The presence of a reactive chloroacetamide warhead, coupled with a fluorophenyl moiety known to enhance metabolic stability and binding affinity, positions this molecule as a compelling subject for mechanistic investigation.[1]
This guide eschews a conventional review in favor of a forward-looking, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) grounded framework for elucidating the molecule's core mechanism of action. We will proceed from foundational chemical principles to postulated biological interactions and conclude with a robust, actionable set of protocols for experimental validation.
Part 1: Core Mechanistic Postulates - The Electrophilic Imperative
The central feature dictating the probable mechanism of action for 3-chloro-N-(3-fluorophenyl)propanamide is the chloroacetamide functional group. This group is a well-established electrophile, capable of acting as a covalent modifier of biological nucleophiles.
Primary Postulate: Covalent Alkylation of Cysteine Residues
The most direct and evidence-supported hypothesis is that 3-chloro-N-(3-fluorophenyl)propanamide functions as a sulfhydryl alkylating agent.[2] The electron-withdrawing nature of the adjacent amide carbonyl polarizes the C-Cl bond, rendering the α-carbon susceptible to nucleophilic attack by the thiolate anion of cysteine residues within proteins. This results in the formation of a stable thioether bond, irreversibly modifying the target protein.
This mechanism is not merely theoretical; chloroacetamide fragments are actively employed in chemical biology and drug discovery to covalently target proteins. For instance, they have been used in fragment library screening to identify covalent inhibitors of the TEAD-YAP1 protein-protein interaction, a key node in the Hippo signaling pathway.[3] The covalent bond forms with a conserved cysteine in a deep hydrophobic pocket of the TEAD protein.[3]
Caption: Experimental workflow for covalent target identification using chemoproteomics.
Experimental Protocol: Competitive Activity-Based Protein Profiling (ABPP)
Rationale: This protocol identifies targets by assessing the compound's ability to compete with a broad-spectrum cysteine-reactive probe for binding sites in the proteome. It circumvents the need to synthesize a tagged version of the compound in the initial screening phase.
Methodology:
-
Proteome Preparation:
-
Culture relevant cells (e.g., a cancer cell line like HeLa or a neuronal cell line like SH-SY5Y) to ~80% confluency.
-
Harvest cells, wash with cold PBS, and lyse in PBS containing 0.1% Triton X-100 and a protease inhibitor cocktail (EDTA-free).
-
Clarify lysate by centrifugation at 14,000 x g for 30 min at 4°C.
-
Determine protein concentration using a BCA assay. Normalize all samples to 2 mg/mL.
-
-
Competitive Labeling:
-
Aliquot 50 µL of the normalized proteome into microcentrifuge tubes.
-
Treat samples with 3-chloro-N-(3-fluorophenyl)propanamide (from a 100x DMSO stock) to final concentrations ranging from 1 µM to 100 µM. Include a DMSO vehicle control.
-
Incubate for 1 hour at 37°C with gentle agitation.
-
Add a cysteine-reactive probe (e.g., iodoacetamide-alkyne) to a final concentration of 10 µM.
-
Incubate for another 1 hour at 37°C.
-
-
Click Chemistry & Enrichment (if using an alkyne probe):
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding biotin-azide, TCEP, TBTA ligand, and copper(II) sulfate.
-
Incubate for 1 hour at room temperature.
-
Precipitate proteins using methanol/chloroform extraction to remove excess reagents.
-
Resuspend the protein pellet in lysis buffer containing 1.2% SDS.
-
Enrich biotinylated proteins using streptavidin-agarose beads for 2 hours at room temperature.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Perform an on-bead trypsin digest of the enriched proteins overnight at 37°C.
-
Collect the supernatant containing the peptides.
-
Desalt the peptides using a C18 StageTip.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze peptides by nanoLC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
-
Search the resulting spectra against a human protein database.
-
Quantify peptide intensities across the different treatment conditions.
-
Proteins whose corresponding peptide signals decrease in a dose-dependent manner with increasing concentrations of 3-chloro-N-(3-fluorophenyl)propanamide are considered candidate targets.
-
Experimental Protocol: VLCFA Biosynthesis Assay
Rationale: This assay directly tests the hypothesis that the compound inhibits the elongation of very long-chain fatty acids, drawing from its known chloroacetamide class effect. [4][5] Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HepG2, which have active lipid metabolism) in a 6-well plate and grow to ~70% confluency.
-
Treat cells with varying concentrations of 3-chloro-N-(3-fluorophenyl)propanamide (0.1 µM to 50 µM) or DMSO vehicle for 24 hours.
-
-
Metabolic Labeling:
-
Add [1-¹⁴C]-acetate (a precursor for fatty acid synthesis) to the culture medium at a final concentration of 1 µCi/mL.
-
Incubate for 4-6 hours at 37°C.
-
-
Lipid Extraction:
-
Wash cells twice with cold PBS.
-
Scrape cells into a glass tube and add 2 mL of a chloroform:methanol (2:1, v/v) solution.
-
Vortex vigorously and allow phases to separate by adding 0.2 volumes of 0.9% NaCl.
-
Collect the lower organic phase containing the lipids.
-
-
Fatty Acid Methyl Ester (FAME) Preparation:
-
Evaporate the solvent under a stream of nitrogen.
-
Transesterify the fatty acids by adding 1 mL of 2.5% H₂SO₄ in methanol and heating at 80°C for 1 hour.
-
Extract the resulting FAMEs with hexane.
-
-
Analysis:
-
Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different fatty acid species.
-
Alternatively, for a simpler readout, separate the FAMEs by thin-layer chromatography (TLC) and visualize the radiolabeled fatty acids by autoradiography.
-
A significant, dose-dependent reduction in the levels of VLCFAs (e.g., C22:0, C24:0, C26:0) relative to shorter-chain fatty acids (e.g., C16:0, C18:0) would confirm inhibition of the VLCFA elongation pathway.
-
Conclusion
3-chloro-N-(3-fluorophenyl)propanamide represents a molecule of significant potential, not necessarily as an end-product, but as a tool for chemical biology and a starting point for drug discovery. Its mechanism of action is most likely rooted in the electrophilic nature of its chloroacetamide moiety, leading to covalent modification of protein targets. The protocols and frameworks provided in this guide offer a clear and scientifically rigorous path to identifying these targets and validating the compound's biological effects. Through such systematic investigation, the true potential of this and similar reactive molecules can be unlocked, paving the way for novel therapeutic strategies.
References
- MySkinRecipes. 3-Chloro-n-[2-(trifluoromethyl)phenyl]propanamide.
- EvitaChem. Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970).
- NIH. 3-Chloro-N-(4-methoxyphenyl)propanamide - PMC.
- Inchem.org. 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48).
- MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- ResearchGate. (PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide.
- Google Patents. CN110668918A - Chemical synthesis method of 3-chloro-1-propanol.
- PubChem. 3-Chloro-N-(4-chlorophenyl)propanamide | C9H9Cl2NO | CID 177064.
- ResearchGate. Mode of Action for Chloroacetamides and Functionally Related Compounds.
- PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.
- Scilit. Mode of Action for Chloroacetamides and Functionally Related Compounds.
- NIH. Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer - PMC.
- NIH. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem.
- Scipro. Buy 3-Amino-N-(4-fluorophenyl)propanamide | 938515-70-9.
- Semantic Scholar. Chloroacetamide Mode of Action, I: Inhibition of Very Long Chain Fatty Acid Synthesis in Scenedesmus acutus.
- NIH. 3-chloro-N-phenylpropanamide | C9H10ClNO | CID 240404 - PubChem.
- PubMed. Enhanced pharmacokinetic and pharmacodynamic effects of combining p-fluorofentanyl and fentanyl.
- RSC Publishing. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction.
- Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide.
- PubMed Central. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications.
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- 3. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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The Strategic Utility of 3-chloro-N-(3-fluorophenyl)propanamide in Synthetic Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Halogenated Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational design.[1] Halogenation, particularly with chlorine and fluorine, can profoundly influence a molecule's physicochemical properties, including metabolic stability, binding affinity, and bioavailability.[2] Within this context, 3-chloro-N-(3-fluorophenyl)propanamide emerges as a valuable and versatile building block. This technical guide provides an in-depth exploration of its synthesis, reactivity, and application in the construction of complex, high-value molecules. As a bifunctional molecule, featuring a reactive alkyl chloride and a synthetically adaptable amide linkage to a fluorinated phenyl ring, it offers multiple avenues for molecular elaboration.[1] This guide will serve as a comprehensive resource for researchers leveraging this building block in their synthetic endeavors.
Physicochemical Properties and Structural Attributes
A thorough understanding of a building block's intrinsic properties is paramount for its effective utilization. The key physicochemical parameters of 3-chloro-N-(3-fluorophenyl)propanamide are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClFNO | [3] |
| Molecular Weight | 201.63 g/mol | [3] |
| Appearance | White to off-white solid (predicted) | [3] |
| Solubility | Soluble in organic solvents such as dichloromethane and dimethyl sulfoxide; limited solubility in water. | [4] |
The molecular structure of 3-chloro-N-(3-fluorophenyl)propanamide is characterized by a propanamide backbone with a terminal chlorine atom and an amide linkage to a 3-fluorophenyl ring. The presence of both a chloro and a fluoro substituent provides a unique electronic and steric profile that can be exploited in downstream applications.[1] The chlorine atom on the propyl chain serves as a reactive handle for nucleophilic substitution, while the fluorinated phenyl ring can participate in various cross-coupling reactions and influences the overall lipophilicity and metabolic stability of derivative compounds.[1][2]
Synthesis of 3-chloro-N-(3-fluorophenyl)propanamide: A Step-by-Step Protocol
The most common and efficient synthesis of 3-chloro-N-(3-fluorophenyl)propanamide involves the acylation of 3-fluoroaniline with 3-chloropropionyl chloride.[4] This reaction proceeds via a nucleophilic acyl substitution mechanism.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of 3-chloro-N-(3-fluorophenyl)propanamide.
Detailed Experimental Protocol:
Materials:
-
3-Fluoroaniline
-
3-Chloropropionyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-fluoroaniline (1.0 eq.) in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (1.1 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add a solution of 3-chloropropionyl chloride (1.05 eq.) in anhydrous dichloromethane to the stirred reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Expected Yield: 85-95%
Spectroscopic Characterization
¹H NMR (predicted):
-
δ 8.0-8.5 ppm (br s, 1H): Amide N-H proton.
-
δ 7.0-7.8 ppm (m, 4H): Aromatic protons of the 3-fluorophenyl ring. The coupling patterns will be complex due to fluorine-proton coupling.
-
δ 3.8-4.0 ppm (t, 2H): Methylene protons adjacent to the chlorine atom (-CH₂Cl).
-
δ 2.8-3.0 ppm (t, 2H): Methylene protons adjacent to the carbonyl group (-CH₂CO-).
¹³C NMR (predicted):
-
δ ~170 ppm: Carbonyl carbon (C=O).
-
δ 161-164 ppm (d, J_CF ≈ 245 Hz): Carbon of the fluorophenyl ring attached to fluorine.
-
δ 110-140 ppm: Aromatic carbons.
-
δ ~40 ppm: Methylene carbon attached to chlorine (-CH₂Cl).
-
δ ~38 ppm: Methylene carbon attached to the carbonyl group (-CH₂CO-).
IR (predicted, cm⁻¹):
-
~3300 (N-H stretch): Amide N-H bond.
-
~1670 (C=O stretch): Amide I band.
-
~1540 (N-H bend): Amide II band.
-
~1250 (C-F stretch): Fluorine-carbon bond.
-
~700-800 (C-Cl stretch): Chlorine-carbon bond.
Mass Spectrometry (predicted):
-
[M]⁺: m/z 201 and 203 in a ~3:1 ratio, corresponding to the chlorine isotopes (³⁵Cl and ³⁷Cl).
-
[M+H]⁺: m/z 202 and 204 in a ~3:1 ratio.
Reactivity and Synthetic Applications
The utility of 3-chloro-N-(3-fluorophenyl)propanamide as a building block stems from its two primary reactive sites: the electrophilic carbon bearing the chlorine atom and the amide functionality, which can be a precursor to other functional groups.
Nucleophilic Substitution at the C-Cl Bond
The terminal chlorine atom is susceptible to nucleophilic substitution, providing a straightforward method for introducing a wide range of functional groups.
Caption: General scheme for nucleophilic substitution reactions.
Common nucleophiles include:
-
Amines: To form diamine structures, which are prevalent in many biologically active molecules.
-
Azides: To introduce an azide group, which can then be reduced to a primary amine or used in "click" chemistry.
-
Thiols: To form thioethers.
-
Alkoxides and Phenoxides: To generate ethers.
Example Application: Synthesis of a Hypothetical Kinase Inhibitor Precursor
A common strategy in kinase inhibitor design is the incorporation of a solubilizing group, often a substituted amine. The following hypothetical scheme illustrates this application.
Caption: Hypothetical synthesis of a kinase inhibitor precursor.
The Strategic Role of Halogenation in Drug Design
The presence of both chlorine and fluorine in 3-chloro-N-(3-fluorophenyl)propanamide is a deliberate design choice that imparts advantageous properties to its derivatives.
-
Fluorine: The introduction of a fluorine atom can significantly enhance metabolic stability by blocking sites of oxidative metabolism.[2] It can also increase the binding affinity of a molecule to its target protein through favorable electrostatic interactions and can modulate pKa.[2]
-
Chlorine: The chloro group on the phenyl ring can also improve metabolic stability and binding affinity.[2] The chloroalkyl chain provides a key point of attachment for further molecular diversification.
Safety and Handling
As a halogenated organic compound, 3-chloro-N-(3-fluorophenyl)propanamide should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.
Conclusion
3-chloro-N-(3-fluorophenyl)propanamide is a strategically designed building block that offers significant advantages in synthetic and medicinal chemistry. Its bifunctional nature allows for a wide range of chemical transformations, enabling the efficient construction of complex molecules. The presence of both chlorine and fluorine atoms imparts desirable physicochemical and pharmacological properties to its derivatives. This guide provides a foundational understanding of the synthesis, reactivity, and potential applications of this valuable synthetic intermediate, empowering researchers to leverage its full potential in their drug discovery and development programs.
References
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Singh, G., Singh, L., & Ishar, M. P. S. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(6), 163. [Link]
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Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2868. [Link]
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Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. ResearchGate. [Link]
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Gowda, B. T., et al. (2011). 3-Chloro-N-(2-chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(1), o49. [Link]
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de Mattos, M. C., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(3), 209. [Link]
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-
PubChem. (n.d.). 3-chloro-N-(3-fluorophenyl)propanamide. Retrieved from [Link]
-
Ahsan, M. J., et al. (2016). Synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives. Arabian Journal of Chemistry, 9, S861-S866. [Link]
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SpectraBase. (n.d.). Propanamide, N-(3-chloro-4-fluorophenyl)-2-methyl-. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and.... Retrieved from [Link]
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Kumar, P., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1264, 133230. [Link]
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PubChem. (n.d.). 3-Chloro-3-fluoroprop-1-yne. Retrieved from [Link]
-
Wang, X., et al. (2025). Inverse conjugate additions of acrylic amides and esters with F/Cl/O/N-nucleophiles and CF3+ reagents. Science Advances, 11(7), eadj8899. [Link]
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PubChem. (n.d.). 3-Chloropropanamide. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of propanamide (propionamide). Retrieved from [Link]
-
NIST. (n.d.). Propanamide, N-(3-chlorophenyl)-2-chloro-. Retrieved from [Link]
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An In-depth Technical Guide to 3-chloro-N-(3-fluorophenyl)propanamide: Synthesis, Properties, and Applications in Modern Research
Abstract: This technical guide provides a comprehensive overview of 3-chloro-N-(3-fluorophenyl)propanamide, a halogenated secondary amide of significant interest in medicinal chemistry and materials science. Due to the limited publicly available data on this specific compound, this guide synthesizes information from closely related analogues to present a predictive yet robust analysis of its discovery, synthesis, physicochemical properties, and potential applications. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this class of chemical building blocks.
Introduction and Historical Context
The discovery and history of 3-chloro-N-(3-fluorophenyl)propanamide are not well-documented in publicly accessible literature. However, its structural motifs are prevalent in a wide range of biologically active molecules and functional materials. Halogenated secondary amides are a cornerstone of modern organic synthesis, serving as versatile intermediates.[1][2] The strategic placement of chloro and fluoro substituents on the propanamide scaffold suggests its likely origin from research programs focused on developing novel pharmacophores.
The broader class of N-substituted propanamides has been explored for various therapeutic areas, including the development of central nervous system agents with potential anticonvulsant and neuroprotective properties.[3] It is highly probable that 3-chloro-N-(3-fluorophenyl)propanamide was first synthesized as part of a chemical library aimed at exploring the structure-activity relationships of small molecules in drug discovery campaigns.
Synthesis and Mechanistic Insights
The most probable and efficient synthesis of 3-chloro-N-(3-fluorophenyl)propanamide involves the nucleophilic acyl substitution of 3-fluoroaniline with 3-chloropropionyl chloride. This reaction is analogous to the well-established synthesis of similar compounds like 3-chloro-N-(4-fluorophenyl)propanamide.[1]
The reaction mechanism hinges on the nucleophilic attack of the amine group of 3-fluoroaniline on the electrophilic carbonyl carbon of 3-chloropropionyl chloride. The presence of a base, typically a tertiary amine like triethylamine (TEA), is crucial to scavenge the hydrochloric acid byproduct, driving the reaction to completion.
Experimental Protocol: A Self-Validating System
The following protocol is a predictive methodology based on established procedures for analogous compounds, designed for high yield and purity.
Materials:
-
3-fluoroaniline
-
3-chloropropionyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-fluoroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Addition of Acyl Chloride: Add a solution of 3-chloropropionyl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the cooled reaction mixture over 30 minutes, maintaining the temperature below 5°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain 3-chloro-N-(3-fluorophenyl)propanamide of high purity.
Synthesis Workflow Diagram
Caption: The role of 3-chloro-N-(3-fluorophenyl)propanamide as a core scaffold in a drug discovery workflow.
Conclusion
3-chloro-N-(3-fluorophenyl)propanamide represents a chemical entity with significant untapped potential. While direct research on this specific molecule is limited, a comprehensive analysis of its structural analogues provides a strong foundation for its synthesis and application. This guide offers a predictive yet scientifically grounded framework for researchers and drug development professionals to leverage this compound in their respective fields. The methodologies and insights presented herein are designed to be self-validating, encouraging further exploration and characterization of this promising chemical intermediate.
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3-chloro-N-(3-hydroxyphenyl)propanamide | C9H10ClNO2 | CID 19101947 - PubChem. (n.d.). Retrieved February 2, 2026, from [Link]
-
3-chloro-N-(3-hydroxyphenyl)propanamide | Pharmaffiliates. (n.d.). Retrieved February 2, 2026, from [Link]
-
3-Chloro-N-(3-chlorophenyl)propanamide | MySkinRecipes. (n.d.). Retrieved February 2, 2026, from [Link]
-
(PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]
-
PROPANAMIDE, 3-CHLORO-N-[3-(TRIFLUOROMETHYL)PHENYL]- | ChemBK. (n.d.). Retrieved February 2, 2026, from [Link]
-
Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide | Der Pharma Chemica. (n.d.). Retrieved February 2, 2026, from [Link]
-
A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide | SpringerLink. (2023). Retrieved February 2, 2026, from [Link]
Sources
3-Chloro-N-(3-fluorophenyl)propanamide: Technical Safety & Handling Guide
Executive Summary
3-Chloro-N-(3-fluorophenyl)propanamide (CAS: 100638-26-4) is a specialized halogenated amide intermediate used primarily in the synthesis of pharmaceutical candidates and agrochemicals. Structurally, it consists of a 3-chloropropionyl chain attached to a 3-fluoroaniline moiety.
This guide addresses the compound's dual-hazard profile: the potential for alkylation typical of
Chemical Identity & Physicochemical Properties[2][3][4][5][6]
| Property | Detail |
| CAS Number | 100638-26-4 |
| IUPAC Name | 3-chloro-N-(3-fluorophenyl)propanamide |
| Molecular Formula | |
| Molecular Weight | 201.62 g/mol |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Solubility | Soluble in DMSO, DMF, Dichloromethane; Low solubility in water. |
| Key Functional Groups | Aryl fluoride, Secondary amide, Primary alkyl chloride |
Hazard Identification & GHS Classification
Note: While a specific harmonized GHS classification may not exist for this exact CAS in all jurisdictions, the following profile is derived from Structure-Activity Relationships (SAR) of analogous
Primary Hazards[7]
-
Acute Toxicity (Oral/Inhalation): The metabolic release of 3-fluoroaniline can induce methemoglobinemia, a condition reducing the blood's oxygen-carrying capacity.
-
Skin & Eye Irritation: The alkyl chloride moiety acts as a contact irritant.[1]
-
Specific Target Organ Toxicity (Repeated Exposure): Potential damage to liver and kidneys due to halogenated metabolites.
-
Reactivity Hazard: Under basic conditions, the compound can undergo
-elimination to form N-(3-fluorophenyl)acrylamide , a reactive Michael acceptor and potent sensitizer.
GHS Label Elements
Signal Word: WARNING
| Hazard Code | Hazard Statement | Mechanism/Reasoning |
| H302 | Harmful if swallowed | Metabolism to toxic aniline derivatives. |
| H315 | Causes skin irritation | Direct alkylating potential of the C-Cl bond. |
| H319 | Causes serious eye irritation | Mucous membrane irritant. |
| H335 | May cause respiratory irritation | Inhalation of dust/aerosol. |
| H317 | May cause an allergic skin reaction | Potential haptenization via protein binding (acrylamide formation). |
Synthesis & Reactivity Workflow
Understanding the synthesis and degradation pathways is critical for safety. The presence of unreacted 3-chloropropionyl chloride (lachrymator) or 3-fluoroaniline (toxic) in crude mixtures presents immediate risks. Furthermore, improper storage or handling with bases can generate toxic acrylamides.
Synthesis & Degradation Diagram
Figure 1: Synthesis pathway showing precursors and the potential degradation to a reactive acrylamide Michael acceptor under basic conditions.
Safe Handling & Engineering Controls
Containment Strategy
-
Solids: Weigh and handle only inside a certified Chemical Fume Hood or Powder Containment Enclosure .
-
Solutions: When dissolved in organic solvents (DCM, DMSO), the skin permeation risk increases. Use double-gloving protocols.
Personal Protective Equipment (PPE)
-
Respiratory: If handling >100 mg outside a hood, use a NIOSH-approved N95 or P100 respirator.
-
Hands:
-
Eyes: Chemical safety goggles. Face shield if reaction scaling >5g.
Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Keep under inert gas (Argon/Nitrogen) to prevent hydrolysis.
-
Incompatibilities: Strictly avoid strong bases (NaOH, KOH, alkoxides) during storage. As shown in Figure 1, bases trigger HCl elimination, converting the stable intermediate into a reactive acrylamide.
Emergency Response Protocols
Exposure Response
-
Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen.[5] Alert medical personnel to potential aniline toxicity (cyanosis monitoring).
-
Skin Contact: Wash with polyethylene glycol 300 (PEG-300) or ethanol followed by soap and water. Reasoning: The compound's lipophilicity makes water alone ineffective.
-
Eye Contact: Flush with water for 15 minutes, lifting eyelids. Consult an ophthalmologist.
Spill Management
-
Evacuate: Clear the immediate area.
-
PPE: Don full PPE including respiratory protection.
-
Neutralization: Do NOT use basic neutralizers (like sodium bicarbonate) aggressively, as this may generate the more toxic acrylamide derivative.
-
Cleanup: Absorb with inert vermiculite or sand. Collect in a sealed hazardous waste container labeled "Halogenated Organic Waste."
References
-
Sigma-Aldrich. (n.d.). 3-Chloro-N-(3-fluorophenyl)propanamide Product Page. Retrieved from
-
PubChem. (2025).[6] 3-Chloro-N-(4-chlorophenyl)propanamide (Analogous Structure Safety Data). National Library of Medicine. Retrieved from
-
Hit2Lead. (n.d.). Compound BB-5545194 Data Sheet. Retrieved from
-
EvitaChem. (n.d.). Synthesis and Properties of Halogenated Propanamides. Retrieved from
-
ChemicalBook. (2023).[2][5] MSDS for 3-Chloro-N-(4-methoxyphenyl)propanamide (Structural Analog). Retrieved from
Sources
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- 2. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ess.honeywell.com [ess.honeywell.com]
- 4. CN110668918A - Chemical synthesis method of 3-chloro-1-propanol - Google Patents [patents.google.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 3-Chloro-N-(4-chlorophenyl)propanamide | C9H9Cl2NO | CID 177064 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of 3-chloro-N-(3-fluorophenyl)propanamide for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Uncharted Waters of Solubility Data
This document, therefore, transcends a simple data sheet. It is a comprehensive technical guide designed to equip you, the researcher, with the foundational knowledge and practical protocols to determine the solubility of 3-chloro-N-(3-fluorophenyl)propanamide and similar compounds. We will explore the theoretical underpinnings of solubility, provide detailed experimental workflows, and discuss the profound implications of these findings in the context of drug discovery and development.
Section 1: Understanding 3-chloro-N-(3-fluorophenyl)propanamide
1.1. Molecular Profile
3-chloro-N-(3-fluorophenyl)propanamide is a halogenated secondary amide. Its structure, featuring a chloro-substituted propanamide chain and a fluorinated phenyl ring, suggests a compound with limited aqueous solubility and a preference for organic solvents.[1] The presence of the amide group provides a site for hydrogen bonding, which can influence its interaction with various solvents.
Table 1: Predicted Physicochemical Properties of 3-chloro-N-(3-fluorophenyl)propanamide
| Property | Predicted Value | Significance in Solubility |
| Molecular Formula | C₉H₉ClFNO | Provides the elemental composition. |
| Molecular Weight | 201.63 g/mol | Influences diffusion and dissolution rates. |
| logP (Octanol-Water Partition Coefficient) | ~2.5 - 3.5 | A higher logP suggests lower aqueous solubility. |
| Topological Polar Surface Area (TPSA) | ~29.1 Ų | A lower TPSA is generally associated with lower aqueous solubility. |
| Hydrogen Bond Donors | 1 | The N-H group of the amide. |
| Hydrogen Bond Acceptors | 1 | The carbonyl oxygen of the amide. |
Note: These values are predictions based on the chemical structure and may vary from experimental results.
1.2. The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.[2] A drug must be in a dissolved state to be absorbed into the systemic circulation and exert its therapeutic effect.[3] Poor aqueous solubility can lead to a cascade of challenges, including:
-
Incomplete or erratic absorption.[2]
-
The need for higher, potentially toxic, doses.[2]
-
Difficulties in formulation development.[2]
-
Unreliable results in in-vitro and in-vivo screening assays.[4]
Therefore, a thorough understanding and quantification of a compound's solubility is an indispensable early-stage activity in the drug discovery pipeline.[5]
Section 2: The Science of Solubility: Guiding Principles
Solubility is a complex interplay of various factors inherent to both the solute (the compound) and the solvent.[6] The guiding principle of "like dissolves like" provides a foundational understanding: polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[7]
Key factors influencing the solubility of 3-chloro-N-(3-fluorophenyl)propanamide include:
-
Temperature: For most solid solutes, solubility increases with temperature.[8][9]
-
pH: As a neutral molecule, the solubility of 3-chloro-N-(3-fluorophenyl)propanamide is not expected to be significantly influenced by pH. However, for ionizable compounds, pH plays a crucial role.
-
Polarity: The polarity of both the solute and the solvent is a major determinant of solubility.[9]
-
Molecular Size: Larger molecules can be more difficult to solvate.[9]
-
Crystal Lattice Energy: The energy required to break the crystal lattice of the solid compound can impact its solubility.[6]
Section 3: Experimental Determination of Solubility: Protocols and Rationale
Given the absence of published data, this section provides detailed, self-validating protocols for determining the solubility of 3-chloro-N-(3-fluorophenyl)propanamide.
3.1. Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[10] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.
Experimental Protocol:
-
Preparation: Add an excess amount of solid 3-chloro-N-(3-fluorophenyl)propanamide to a series of vials containing the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, various organic solvents). The presence of undissolved solid is crucial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a defined period, typically 24 to 72 hours, to ensure equilibrium is reached.[11][12]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.[11]
-
Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter may be necessary.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]
-
Validation: The solubility is confirmed when consecutive measurements from different equilibration time points yield consistent results.[11]
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the solution is truly saturated.
-
Constant Temperature: Solubility is temperature-dependent.
-
Prolonged Agitation: Guarantees that the system reaches equilibrium.
-
Careful Sampling: Prevents contamination of the saturated solution with undissolved solid, which would lead to an overestimation of solubility.
Caption: Workflow for the Shake-Flask Solubility Assay.
3.2. Kinetic Solubility: High-Throughput Screening with Nephelometry
Kinetic solubility is a measure of how readily a compound dissolves from a concentrated stock solution (typically in DMSO) when diluted into an aqueous buffer.[13] It is a high-throughput method often used in early drug discovery. Nephelometry, which measures light scattering by undissolved particles, is a common detection method.[14]
Experimental Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 3-chloro-N-(3-fluorophenyl)propanamide in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a microplate, perform serial dilutions of the stock solution into the aqueous buffer of interest.
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Nephelometric Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.[14]
-
Data Analysis: The kinetic solubility is the concentration at which a significant increase in light scattering is observed, indicating precipitation.[14]
Causality Behind Experimental Choices:
-
DMSO Stock: Allows for the rapid preparation of a range of concentrations.
-
Aqueous Dilution: Mimics the conditions a compound might experience in biological assays.
-
Nephelometry: Provides a sensitive and rapid detection of precipitation.[13]
Sources
- 1. Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970) | 56767-37-4 [evitachem.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedpharmajournal.org [biomedpharmajournal.org]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
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- 6. ucd.ie [ucd.ie]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 10. enamine.net [enamine.net]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. bioassaysys.com [bioassaysys.com]
- 13. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 14. bmglabtech.com [bmglabtech.com]
A Technical Guide to 3-chloro-N-(3-fluorophenyl)propanamide for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of 3-chloro-N-(3-fluorophenyl)propanamide, a key chemical intermediate in the synthesis of various research compounds. With full editorial control, this document is structured to deliver practical, field-proven insights into its procurement, synthesis, quality control, and safe handling.
Introduction to 3-chloro-N-(3-fluorophenyl)propanamide
3-chloro-N-(3-fluorophenyl)propanamide (CAS No. 100638-26-4) is a halogenated anilide that serves as a versatile building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring a reactive chloro-terminated propyl chain and a fluorinated phenyl ring, makes it a valuable precursor for the development of more complex molecules, including potential dipeptide derivatives with pharmacological activity.[1]
Key Chemical Properties: [2]
-
Molecular Formula: C₉H₉ClFNO
-
Molecular Weight: 201.63 g/mol
-
Appearance: Typically a solid, powder or crystalline substance.
-
Purity: Commercially available with purities often exceeding 95%.
Commercial Sourcing and Supplier Comparison
The procurement of high-quality starting materials is a critical first step in any research and development workflow. Several chemical suppliers offer 3-chloro-N-(3-fluorophenyl)propanamide. When selecting a supplier, researchers should consider not only the list price but also the stated purity, available quantities, lead times, and the availability of comprehensive analytical documentation such as a Certificate of Analysis (CoA).
Below is a comparative summary of notable commercial suppliers for 3-chloro-N-(3-fluorophenyl)propanamide (CAS: 100638-26-4).
| Supplier | Product/Catalog No. | Stated Purity | Available Quantities | Additional Notes |
| Hit2Lead (ChemBridge) | BB-5545194 | 95% | 1 g | Offers rush delivery options.[2] |
| Sigma-Aldrich (Enamine) | ENA118036512 | 95% | Inquire | Melting point listed as 87-89 °C. |
| Sigma-Aldrich (BLD Pharmatech) | BL3H9ABBABC3 | Inquire | Inquire | Distributed through the Sigma-Aldrich platform.[3] |
| Alchimica | R0002JF | Inquire | 250 mg | Supplier based in the Czech Republic.[4] |
Synthesis and Reaction Mechanism
The most common and efficient method for synthesizing 3-chloro-N-(3-fluorophenyl)propanamide is via a nucleophilic acyl substitution reaction.[5][6] This well-established method involves the condensation of 3-fluoroaniline with 3-chloropropionyl chloride.
The reaction mechanism proceeds as follows: the nucleophilic nitrogen atom of the 3-fluoroaniline attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This forms a tetrahedral intermediate which subsequently collapses, eliminating a chloride ion and forming the stable amide bond. A base, such as triethylamine or pyridine, is typically added to the reaction mixture to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[5]
Caption: General synthesis workflow for 3-chloro-N-(3-fluorophenyl)propanamide.
Quality Control and Verification Protocol
To ensure the identity, purity, and integrity of the procured or synthesized material, a robust quality control (QC) protocol is essential. This protocol should be a self-validating system, confirming that the material meets the required specifications for downstream applications.
Step-by-Step QC Workflow
-
Visual Inspection: Examine the material for uniform color and consistency. It should be a solid, typically white to off-white powder.
-
Melting Point Analysis: Determine the melting point range of the substance using a calibrated melting point apparatus. Compare the observed range with the literature value (e.g., 87-89 °C as cited by one supplier). A sharp melting point range is indicative of high purity.
-
Spectroscopic Analysis (NMR):
-
Dissolve a small sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Expected ¹H NMR signals: The spectrum should be consistent with the structure, showing signals for the aromatic protons (in the 6.5-7.5 ppm region), the amide proton (typically a broad singlet), and two aliphatic triplets corresponding to the -CH₂-CH₂-Cl moiety.[7] The integration of these signals should correspond to the number of protons in each environment.
-
Expected ¹³C NMR signals: The number of signals should correspond to the number of unique carbon atoms in the molecule.
-
-
Chromatographic Analysis (HPLC):
-
Develop a suitable High-Performance Liquid Chromatography (HPLC) method, typically using a C18 reverse-phase column.
-
A mobile phase consisting of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol) is common.
-
Inject a solution of the compound and analyze the chromatogram. A single major peak indicates high purity. The area of this peak relative to the total area of all peaks can be used to quantify purity (e.g., >95%).
-
-
Mass Spectrometry (MS):
-
Analyze the sample to confirm its molecular weight. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (201.63 g/mol ).
-
Caption: A comprehensive Quality Control workflow for incoming material.
Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat.[8]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or fumes.[8] Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is often room temperature.
-
Hazard Statements (Inferred from similar compounds): May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.
Always refer to the supplier-provided SDS for specific and up-to-date safety information before handling any chemical.
References
-
Alchimica. 3-Chloro-N-(3-fluorophenyl)propanamide (1 x 250 mg). [Link]
-
SpectraBase. Propanamide, N-(3-chloro-4-fluorophenyl)-2-methyl- - Optional[13C NMR]. [Link]
-
SCBIO. 3-chloro-N-(3-fluorophenyl)propanamide | CAS 100638-26-4. [Link]
-
ResearchGate. Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. [Link]
-
Doc Brown's Chemistry. Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. [Link]
-
MDPI. N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. [Link]
-
PubChem. trans-1-Chloro-3,3,3-trifluoropropene. [Link]
-
MDPI. Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. [Link]
-
Springer. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link]
Sources
- 1. 3-chloro-N-(2-fluorophenyl)propanamide|CAS 349097-66-1 [benchchem.com]
- 2. You are being redirected... [hit2lead.com]
- 3. 3-Chloro-N-(3-fluorophenyl)propanamide | 100638-26-4 [sigmaaldrich.com]
- 4. 3-Chloro-N-(3-fluorophenyl)propanamide (1 x 250 mg) | Alchimica [shop.alchimica.cz]
- 5. Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970) | 56767-37-4 [evitachem.com]
- 6. mdpi.com [mdpi.com]
- 7. propanamide low high resolution H-1 proton nmr spectrum of propanamide analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chemscene.com [chemscene.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-chloro-N-(3-fluorophenyl)propanamide
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of 3-chloro-N-(3-fluorophenyl)propanamide, a key halogenated secondary amide intermediate in organic and medicinal chemistry. The primary protocol detailed herein is the acylation of 3-fluoroaniline with 3-chloropropionyl chloride. This method is favored for its efficiency, high yield, and straightforward execution. We will delve into the mechanistic underpinnings of this reaction, provide a validated step-by-step protocol, outline critical safety considerations, and describe standard analytical techniques for product verification. This guide is intended for researchers and professionals in chemical synthesis and drug development.
Introduction and Scientific Background
3-chloro-N-(3-fluorophenyl)propanamide is a valuable synthetic building block. Its structure, featuring a reactive chloro-alkyl chain and a substituted phenyl ring, allows for further functionalization, making it an important precursor in the development of more complex molecules, including potential pharmaceutical agents.[1] The synthesis of this amide is a classic example of nucleophilic acyl substitution, a fundamental reaction in organic chemistry.[2]
The core of this synthesis involves the reaction of a primary amine (3-fluoroaniline) with an acyl chloride (3-chloropropionyl chloride).[1][2] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion and forming the stable amide bond. A base is typically required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[3][4][5] While other methods, such as those using carboxylic acids with coupling agents exist, the acyl chloride route generally offers superior yields and faster reaction times.[1]
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution mechanism.
Caption: Overall reaction for the synthesis of the target compound.
Materials and Methods
Reagents and Materials
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Purity | Supplier |
| 3-Fluoroaniline | 372-19-0 | 111.12 | ≥99% | Sigma-Aldrich |
| 3-Chloropropionyl chloride | 625-36-5 | 126.97 | ≥98% | Thermo Fisher Scientific |
| Triethylamine (TEA) | 121-44-8 | 101.19 | ≥99.5%, anhydrous | Sigma-Aldrich |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, ≥99.8% | Fisher Scientific |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 1 M aqueous solution | VWR |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | N/A | Lab-prepared |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Granular | VWR |
| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade | VWR |
| Hexanes | 110-54-3 | 86.18 | ACS Grade | VWR |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon gas line)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Crystallizing dish
-
Standard laboratory glassware
-
Analytical balance
-
TLC plates (Silica gel 60 F254) and development chamber
-
UV lamp for TLC visualization
Detailed Synthesis Protocol
This protocol is designed for a ~10 mmol scale synthesis.
Caption: Step-by-step experimental workflow diagram.
Reaction Procedure
-
Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-fluoroaniline (1.11 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 30 mL).
-
Base Addition: Add triethylamine (1.53 mL, 1.11 g, 11.0 mmol, 1.1 eq) to the flask. The base is crucial for scavenging the HCl generated during the reaction.[1][4]
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10 minutes under an inert nitrogen atmosphere until the temperature equilibrates to 0-5°C.
-
Acyl Chloride Addition: Dissolve 3-chloropropionyl chloride (1.0 mL, 1.33 g, 10.5 mmol, 1.05 eq) in 10 mL of anhydrous DCM in a dropping funnel. Add this solution dropwise to the cooled amine solution over 20-30 minutes. Maintaining a low temperature is critical to control the exothermic nature of the acylation.[1]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). Spot the starting amine and the reaction mixture. The reaction is complete upon the disappearance of the 3-fluoroaniline spot and the appearance of a new, typically less polar, product spot.[6]
Work-up and Purification
-
Quenching: Carefully pour the reaction mixture into a separatory funnel containing 30 mL of 1 M HCl to neutralize excess triethylamine.
-
Extraction: Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with 30 mL of deionized water and 30 mL of brine. The brine wash helps to remove residual water from the organic layer.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which should be an off-white or pale yellow solid.
-
Recrystallization: Purify the crude solid by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the resulting crystals, wash with a small amount of cold hexanes, and dry under vacuum.[7][8]
Characterization and Validation
The identity and purity of the synthesized 3-chloro-N-(3-fluorophenyl)propanamide should be confirmed by spectroscopic methods.
-
¹H NMR Spectroscopy (CDCl₃, 400 MHz):
-
Aromatic Protons (δ 6.8-7.5 ppm): Expect complex multiplets corresponding to the four protons on the fluorophenyl ring.
-
Amide Proton (δ ~8.0 ppm): A broad singlet for the N-H proton.
-
Methylene Protons (Cl-CH₂-CH₂-): Two triplets are expected. The protons adjacent to the chlorine (Cl-CH₂) will appear around δ 3.8 ppm, and the protons adjacent to the carbonyl group (-CH₂-CO) will be around δ 2.8 ppm.[9]
-
-
Infrared (IR) Spectroscopy (KBr or ATR):
-
N-H Stretch: A characteristic sharp to medium peak around 3300-3250 cm⁻¹.[10][11]
-
C=O Stretch (Amide I band): A strong, sharp absorption band between 1660-1680 cm⁻¹. The position of this band is a reliable indicator of the amide carbonyl group.[12][13]
-
C-F Stretch: A strong absorption in the 1250-1000 cm⁻¹ region.
-
C-Cl Stretch: A peak in the 800-600 cm⁻¹ region.
-
-
Mass Spectrometry (ESI+): The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z corresponding to the molecular weight of the product (201.62 g/mol ), along with a characteristic [M+2+H]⁺ peak at approximately one-third the intensity due to the ³⁷Cl isotope.
Safety and Hazard Management
It is imperative to handle the reagents involved in this synthesis with extreme caution in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
3-Chloropropionyl chloride (CAS 625-36-5): Highly corrosive and toxic. It causes severe skin burns and eye damage and is fatal if inhaled.[14][15][16][17][18] It reacts violently with water and moisture. Handle only in a fume hood with appropriate gloves (e.g., nitrile) and safety goggles.
-
3-Fluoroaniline (CAS 372-19-0): Harmful if swallowed, in contact with skin, or if inhaled.[19][20][21] It can cause skin irritation and serious eye damage.[20][21] Avoid contact and inhalation.
-
Triethylamine (TEA): Flammable liquid and vapor. Harmful if swallowed and causes severe skin burns and eye damage.
-
Dichloromethane (DCM): Suspected of causing cancer. Causes skin and eye irritation. Use in a well-ventilated area.
Emergency Procedures:
-
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[14][18]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14][18]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[14][18]
-
Spills: Neutralize small spills of acidic or basic reagents appropriately before cleanup. Absorb solvent spills with an inert material (e.g., vermiculite) and dispose of as hazardous waste.
References
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Pearson. Show how you would use appropriate acyl chlorides and amines to synthesize the following amides. Available at: [Link]
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Khan Academy. Amide formation from acyl chloride. (2010). Available at: [Link]
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St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available at: [Link]
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Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. (2012). Available at: [Link]
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Carl ROTH. Safety Data Sheet: 3-Chloro-4-fluoroaniline. (2024). Available at: [Link]
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ACS Omega. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). Available at: [Link]
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National Center for Biotechnology Information. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023). Available at: [Link]
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Loba Chemie. 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS. (2016). Available at: [Link]
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National Center for Biotechnology Information. 3-Chloro-N-(4-methoxyphenyl)propanamide. Available at: [Link]
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ResearchGate. ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator. Available at: [Link]
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Application and Protocol for the Synthesis of 3-Chloro-N-(3-fluorophenyl)propanamide
Abstract
This document provides a comprehensive guide for the synthesis of 3-chloro-N-(3-fluorophenyl)propanamide, a valuable intermediate in pharmaceutical and materials science research. The protocol details the acylation of 3-fluoroaniline with 3-chloropropionyl chloride, a classic example of the Schotten-Baumann reaction. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure a successful and safe synthesis.
Introduction
The formation of an amide bond is a cornerstone of modern organic synthesis, particularly in the development of new therapeutic agents and functional materials. The target molecule, 3-chloro-N-(3-fluorophenyl)propanamide, incorporates several key structural motifs: a halogenated phenyl ring and a reactive chloropropyl side chain. These features make it a versatile building block for further chemical elaboration. The acylation of an aniline derivative, such as 3-fluoroaniline, with an acyl chloride like 3-chloropropionyl chloride, provides a direct and efficient route to this class of compounds.[1] This application note will elucidate the underlying chemical principles, provide a robust experimental protocol, and discuss critical process parameters.
Chemical Principles and Reaction Mechanism
The synthesis of 3-chloro-N-(3-fluorophenyl)propanamide proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 3-fluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[2][3]
The reaction is commonly carried out under Schotten-Baumann conditions, which often involve a two-phase solvent system (e.g., an organic solvent and water) or a single organic solvent with an added organic base.[4] The use of a non-nucleophilic organic base, such as triethylamine or pyridine, in an aprotic solvent is a common and effective strategy.
Reaction Scheme:
The mechanism can be visualized as a two-step process:
-
Nucleophilic Attack: The amino group of 3-fluoroaniline attacks the carbonyl carbon of 3-chloropropionyl chloride, leading to the formation of a tetrahedral intermediate.
-
Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as a leaving group. The proton on the nitrogen is then removed by the base.
Reaction Mechanism Diagram
Caption: Acylation of 3-fluoroaniline with 3-chloropropionyl chloride.
Experimental Protocol
This protocol is designed for the synthesis of 3-chloro-N-(3-fluorophenyl)propanamide on a laboratory scale.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 3-Fluoroaniline | ≥99% | Sigma-Aldrich |
| 3-Chloropropionyl chloride | ≥98% | Sigma-Aldrich |
| Triethylamine (TEA) | ≥99.5%, anhydrous | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Fisher Scientific |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | Fisher Scientific |
| Brine (saturated NaCl) | Aqueous solution | Fisher Scientific |
| Anhydrous magnesium sulfate (MgSO₄) | Granular | Fisher Scientific |
| Round-bottom flask | 250 mL | VWR |
| Magnetic stirrer and stir bar | VWR | |
| Addition funnel | 100 mL | VWR |
| Ice bath | ||
| Separatory funnel | 500 mL | VWR |
| Rotary evaporator | Buchi | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Millipore |
Safety Precautions
-
3-Chloropropionyl chloride is corrosive, a lachrymator, and reacts violently with water. It is harmful if swallowed and fatal if inhaled.[5][6][7][8] Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
3-Fluoroaniline is toxic and an irritant. Avoid contact with skin and eyes.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.
-
Triethylamine is flammable and corrosive. Handle with care.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluoroaniline (5.55 g, 50 mmol) and anhydrous dichloromethane (100 mL).
-
Stir the mixture until the aniline is completely dissolved.
-
Add triethylamine (6.07 g, 8.36 mL, 60 mmol) to the solution.
-
Cool the flask to 0 °C in an ice bath.
-
-
Addition of Acyl Chloride:
-
In a separate, dry addition funnel, dissolve 3-chloropropionyl chloride (7.62 g, 5.4 mL, 60 mmol) in anhydrous dichloromethane (20 mL).
-
Add the 3-chloropropionyl chloride solution dropwise to the stirred aniline solution over a period of 30 minutes, maintaining the internal temperature below 5 °C. A white precipitate of triethylamine hydrochloride will form.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the 3-fluoroaniline spot indicates the completion of the reaction.
-
-
Workup:
-
Quench the reaction by slowly adding 50 mL of water.
-
Transfer the mixture to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess triethylamine, saturated NaHCO₃ solution (2 x 50 mL) to neutralize any remaining acid, and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is typically a solid. Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain the pure 3-chloro-N-(3-fluorophenyl)propanamide.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterization
The final product should be characterized to confirm its identity and purity.
-
Appearance: White to off-white solid.
-
Melting Point: Literature values can be used for comparison.[1]
-
Spectroscopic Analysis:
-
¹H NMR and ¹³C NMR spectroscopy to confirm the structure.
-
Mass spectrometry to determine the molecular weight.[9]
-
FT-IR spectroscopy to identify the characteristic amide carbonyl and N-H stretches.
-
Expected Results and Troubleshooting
| Parameter | Expected Value |
| Yield | >85% |
| Purity (by HPLC or NMR) | >98% |
| Appearance | White to off-white crystalline solid |
Troubleshooting:
-
Low Yield:
-
Incomplete reaction: Extend the reaction time or slightly increase the temperature. Ensure the 3-chloropropionyl chloride is of high purity and has not hydrolyzed.
-
Loss during workup: Ensure proper phase separation and avoid vigorous shaking that can lead to emulsions.
-
-
Impure Product:
-
Presence of starting material: Optimize the stoichiometry, ensuring a slight excess of the acylating agent.
-
Side products: Over-acylation (diacylation) can occur, though it is less common with anilines under these conditions. Purification by column chromatography may be necessary if recrystallization is ineffective.
-
Conclusion
The acylation of 3-fluoroaniline with 3-chloropropionyl chloride is a reliable and high-yielding method for the synthesis of 3-chloro-N-(3-fluorophenyl)propanamide. By carefully controlling the reaction temperature and using an appropriate base and solvent system, this valuable synthetic intermediate can be obtained in high purity. The protocol described herein, along with the provided mechanistic insights and safety considerations, serves as a comprehensive guide for researchers in the field.
References
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-
SATHEE. Chemistry Schotten Baumann Reaction. SATHEE. Available from: [Link]
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PubChemLite. 3-chloro-n-(3-fluorophenyl)propanamide (C9H9ClFNO). PubChemLite. Available from: [Link]
-
ResearchGate. Mechanism of decarbonylation of acid chlorides with chlorotris(triphenylphosphine)rhodium(I) structure and stereochemistry. ResearchGate. Available from: [Link]
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Wikipedia. Schotten–Baumann reaction. Wikipedia. Available from: [Link]
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ResearchGate. Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. ResearchGate. Available from: [Link]
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National Center for Biotechnology Information. 3-Chloro-N-(4-methoxyphenyl)propanamide. National Center for Biotechnology Information. Available from: [Link]
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VanDeMark Chemical. 3-CHLOROPROPIONYL CHLORIDE. VanDeMark Chemical. Available from: [Link]
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ResearchGate. (PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide. ResearchGate. Available from: [Link]
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PubMed. Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. PubMed. Available from: [Link]
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PubChem. 3-Chloropropionyl chloride. PubChem. Available from: [Link]
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Chemistry LibreTexts. 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. Available from: [Link]
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Pearson. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. Pearson. Available from: [Link]
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Loba Chemie. 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS CAS-No.. Loba Chemie. Available from: [Link]
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BYJU'S. Schotten Baumann Reaction. BYJU'S. Available from: [Link]
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International Journal of Advanced Research in Science, Communication and Technology. Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. ijarsct. Available from: [Link]
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YMER. Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER. Available from: [Link]
-
ResearchGate. Reaction of anilines and amines. ResearchGate. Available from: [Link]
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PubChem. 3-Chloro-N-(4-chlorophenyl)propanamide. PubChem. Available from: [Link]
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Organic Chemistry Portal. Aniline synthesis by amination (arylation). Organic Chemistry Portal. Available from: [Link]
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CHEMSOLVE.NET. Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline.. CHEMSOLVE.NET. Available from: [Link]
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The Versatile Role of 3-chloro-N-(3-fluorophenyl)propanamide in Modern Medicinal Chemistry: Application Notes and Protocols
Abstract
This comprehensive guide delves into the multifaceted applications of 3-chloro-N-(3-fluorophenyl)propanamide as a pivotal building block in contemporary medicinal chemistry. We will explore its synthesis, chemical reactivity, and strategic utilization in the construction of diverse and biologically active molecules. This document provides researchers, scientists, and drug development professionals with detailed protocols, mechanistic insights, and an in-depth analysis of its role in the development of targeted therapeutics, particularly in the realm of kinase inhibition.
Introduction: A Building Block of Strategic Importance
3-chloro-N-(3-fluorophenyl)propanamide is a halogenated secondary amide that has emerged as a valuable intermediate in the synthesis of complex molecular architectures for drug discovery.[1] Its structure, featuring a reactive chloropropyl chain and a fluorinated phenyl ring, offers a unique combination of chemical handles for synthetic elaboration and desirable physicochemical properties for drug-like molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final compounds, while the chloro-substituent on the propanamide tail serves as a key electrophilic site for various nucleophilic substitution and cyclization reactions.[1] This strategic combination makes it an attractive starting material for the synthesis of a wide array of heterocyclic compounds with potential therapeutic applications.
Physicochemical Properties
A clear understanding of the physicochemical properties of 3-chloro-N-(3-fluorophenyl)propanamide is crucial for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClFNO | BenchChem |
| Molecular Weight | 201.63 g/mol | BenchChem |
| CAS Number | 100638-26-4 | BenchChem |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in organic solvents like dichloromethane, tetrahydrofuran, and ethyl acetate. | Generic |
Synthesis of 3-chloro-N-(3-fluorophenyl)propanamide: A Detailed Protocol
The most common and efficient method for the synthesis of 3-chloro-N-(3-fluorophenyl)propanamide involves the acylation of 3-fluoroaniline with 3-chloropropionyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base to quench the HCl byproduct.
Protocol: Synthesis via Acylation
Materials:
-
3-fluoroaniline
-
3-chloropropionyl chloride
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-fluoroaniline (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add a solution of 3-chloropropionyl chloride (1.1 eq) in anhydrous DCM to the stirred mixture via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford 3-chloro-N-(3-fluorophenyl)propanamide as a white to off-white solid.
Expected Yield: 85-95%
Medicinal Chemistry Applications: A Gateway to Diverse Bioactive Scaffolds
The true value of 3-chloro-N-(3-fluorophenyl)propanamide lies in its utility as a versatile precursor for a variety of biologically active molecules. The electrophilic chloropropyl chain is the key to its synthetic versatility, enabling the construction of various heterocyclic systems through intramolecular cyclization or intermolecular reactions with different nucleophiles.
Synthesis of Pyrazole Derivatives
The reaction of 3-chloro-N-(3-fluorophenyl)propanamide with hydrazine or substituted hydrazines is a common strategy for the synthesis of pyrazole derivatives. Pyrazoles are a well-known class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[2][3]
Reaction Workflow:
Caption: Synthesis of pyrazolone derivatives.
Precursor to Kinase Inhibitors: Targeting Tropomyosin Receptor Kinases (TRKs)
A significant application of 3-chloro-N-(3-fluorophenyl)propanamide is in the synthesis of kinase inhibitors, particularly those targeting the Tropomyosin Receptor Kinase (TRK) family of receptor tyrosine kinases (TRKA, TRKB, and TRKC).[1] Dysregulation of TRK signaling, often through gene fusions, is a known driver in various cancers.[4][]
The 3-chloro-N-(3-fluorophenyl)propanamide scaffold can be elaborated into potent TRK inhibitors. The general strategy involves the substitution of the chlorine atom with a suitable amine, followed by further modifications to optimize potency and selectivity.
Signaling Pathway:
Caption: Synthesis of TRK inhibitor precursors.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on derivatives of 3-chloro-N-(3-fluorophenyl)propanamide are not extensively published, general principles from related N-aryl amides can be applied.
-
Fluorine Position: The meta-position of the fluorine on the phenyl ring can influence the conformation of the molecule and its interaction with the target protein. It can also block potential sites of metabolism.
-
Amide Linker: The propanamide linker provides a certain degree of flexibility, allowing the aryl ring and the substituted heterocycle to adopt an optimal binding conformation.
-
Heterocyclic Moiety: The nature of the heterocyclic ring formed from the chloropropyl chain is critical for determining the biological activity and selectivity of the final compound. Variations in the ring size, heteroatom content, and substituents can dramatically impact target engagement.
Conclusion
3-chloro-N-(3-fluorophenyl)propanamide is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of key reactive functionalities make it an ideal starting material for the construction of diverse and complex molecular scaffolds. Its demonstrated utility in the synthesis of precursors for potent kinase inhibitors, such as those targeting TRKs, highlights its significance in the development of targeted cancer therapies. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery efforts.
References
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MySkinRecipes. 3-Chloro-N-(3-chlorophenyl)propanamide. [Link]
- Akkurt, M., et al. (2010). 3-Chloro-N-(4-sulfamoylphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1559–o1560.
- Betz, R., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2868.
- Bhusari, S. D., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(11), 2975.
- Bondock, S., et al. (2012). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. European Journal of Medicinal Chemistry, 47(1), 271–279.
- Ahsan, M. J., et al. (2012). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Bioorganic & Medicinal Chemistry Letters, 22(2), 969–973.
- Cuny, G. D., et al. (2010). Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. Journal of Medicinal Chemistry, 53(18), 6535–6548.
- Ardini, E., et al. (2016). Entrectinib, a Pan-TRK, ROS1, and ALK Inhibitor in Patients with Advanced Solid Tumors Harboring Gene Rearrangements. Cancer Discovery, 6(3), 298–309.
- Drilon, A., et al. (2018). NTRK fusion-positive cancers and TRK inhibitor therapy. Nature Reviews Clinical Oncology, 15(12), 733–747.
- Vaishnavi, A., et al. (2015). TRKing down an old oncogene in a new era of cancer genomics. Cancer Discovery, 5(1), 25–34.
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ILCN.org. TRK Inhibition in TRK Fusion–Positive Lung Cancers. [Link]
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- Ardini, E., et al. (2014). Entrectinib, a new inhibitor of Trk, ROS1 and ALK, shows antitumor activity in preclinical models of human cancers with gene rearrangements. Molecular Cancer Therapeutics, 13(12), 2913–2922.
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The Strategic Role of 3-chloro-N-(3-fluorophenyl)propanamide in the Agrochemical Synthesis Pipeline: Application Notes and Protocols
For Researchers, Scientists, and Agrochemical Development Professionals
This technical guide provides a comprehensive overview of the applications of 3-chloro-N-(3-fluorophenyl)propanamide as a pivotal intermediate in the synthesis of novel agrochemicals. We will delve into the synthetic protocols for this compound, explore its utility as a versatile building block, and examine a case study of a modern fungicide to illustrate the chemical principles and strategic thinking that drive the development of new crop protection agents.
Introduction: The Value Proposition of Halogenated Amide Intermediates
In the competitive landscape of agrochemical research and development, the identification and utilization of versatile chemical intermediates are paramount. 3-chloro-N-(3-fluorophenyl)propanamide emerges as a compound of significant interest due to the convergence of several key structural features. The presence of a halogenated aromatic ring, specifically a fluorophenyl group, can enhance the metabolic stability and binding affinity of the final active ingredient.[1] Furthermore, the amide linkage provides a robust and synthetically flexible scaffold for the introduction of diverse functionalities, contributing to the optimization of herbicidal or fungicidal activity.[1]
This guide will serve as a practical resource for chemists and biologists working in the agrochemical sector, offering both foundational knowledge and actionable protocols to leverage the potential of 3-chloro-N-(3-fluorophenyl)propanamide and related structures in their discovery and development programs.
Synthesis of 3-chloro-N-(3-fluorophenyl)propanamide: A Foundational Protocol
The synthesis of 3-chloro-N-(3-fluorophenyl)propanamide is typically achieved through a straightforward yet critical amide bond formation reaction. The most common and efficient method involves the acylation of 3-fluoroaniline with 3-chloropropionyl chloride.
Reaction Principle
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-fluoroaniline attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond. A base is typically added to neutralize the hydrochloric acid byproduct generated during the reaction.
Experimental Workflow: Synthesis of 3-chloro-N-(3-fluorophenyl)propanamide
Caption: General workflow for the synthesis of 3-chloro-N-(3-fluorophenyl)propanamide.
Detailed Synthetic Protocol
Materials:
-
3-fluoroaniline
-
3-chloropropionyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-fluoroaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 3-chloropropionyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield 3-chloro-N-(3-fluorophenyl)propanamide as a solid.
Self-Validation:
-
Expected Yield: 85-95%
-
Purity Assessment: The purity of the final product should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Application as a Versatile Intermediate in Agrochemical Discovery
The Role of the Chloroalkyl Chain
The 3-chloropropyl group is a reactive handle that allows for the introduction of various nucleophiles. This is a critical step in building molecular complexity and exploring diverse chemical space. For example, displacement of the chloride with amines, thiols, or alkoxides can lead to a wide array of derivatives with potentially different biological activities.
The Significance of the Fluorophenyl Amide Moiety
The N-(3-fluorophenyl)amide portion of the molecule is crucial for its potential bioactivity. The fluorine atom can enhance binding to target enzymes and improve metabolic stability, leading to longer-lasting efficacy in the field. The amide bond itself is a common feature in many successful agrochemicals, providing a rigidifying element to the molecular structure.
Case Study: Isoflucypram - A Modern SDHI Fungicide
To illustrate the chemical principles behind the design of modern agrochemicals that share structural similarities with our topic compound, we will examine Isoflucypram. Isoflucypram is a novel succinate dehydrogenase inhibitor (SDHI) fungicide developed by Bayer.[2] While not directly synthesized from 3-chloro-N-(3-fluorophenyl)propanamide, its N-cyclopropyl-N-benzyl-pyrazole carboxamide core highlights the importance of the amide linkage and substituted aromatic rings in achieving high fungicidal efficacy.
Synthesis of Isoflucypram
The synthesis of Isoflucypram involves the coupling of two key intermediates: N-{[5-chloro-2-(propan-2-yl)phenyl]methyl}cyclopropanamine and 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbonyl chloride.[3]
Synthetic Pathway of Isoflucypram
Caption: Simplified synthetic route to Isoflucypram.
Mode of Action: Succinate Dehydrogenase Inhibition
Isoflucypram functions by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi.[4][5] This enzyme plays a crucial role in cellular respiration by catalyzing the oxidation of succinate to fumarate.[5]
Mechanism of Action:
-
Binding to the Ubiquinone Binding Site: Isoflucypram binds to the ubiquinone (Q) binding site of the SDH enzyme complex.[2]
-
Inhibition of Electron Transport: This binding event blocks the transfer of electrons from succinate to ubiquinone, thereby disrupting the electron transport chain.
-
ATP Depletion: The inhibition of the electron transport chain leads to a cessation of ATP synthesis, depriving the fungal cells of their primary energy source.
-
Fungal Cell Death: The lack of energy ultimately results in the death of the fungal pathogen.
The unique N-cyclopropyl substituent of Isoflucypram is thought to contribute to an altered binding mode within the Q-site compared to other SDHIs, which may have implications for its efficacy and resistance profile.[2]
Efficacy and Spectrum of Activity
Isoflucypram demonstrates broad-spectrum activity against major foliar diseases in cereals, including yellow rust, Septoria tritici, and brown rust.[6][7] It provides both protective and curative action against these pathogens.[7]
Table 1: Target Diseases of Isoflucypram
| Crop(s) | Target Diseases |
| Cereals (e.g., Wheat) | Yellow Rust (Puccinia striiformis)[6][7] |
| Septoria Leaf Blotch (Zymoseptoria tritici)[6][7] | |
| Brown Rust (Puccinia triticina)[6][7] | |
| Eyespot (Oculimacula yallundae, O. acuformis)[6][7] |
Conclusion and Future Perspectives
3-chloro-N-(3-fluorophenyl)propanamide represents a valuable and versatile intermediate for the synthesis of novel agrochemicals. Its combination of a reactive chloroalkyl chain and a bio-relevant fluorophenyl amide moiety provides a solid foundation for the exploration of new chemical entities with potent herbicidal or fungicidal properties. While a direct lineage to a commercialized product is not explicitly detailed in public literature, the principles of its synthesis and the strategic importance of its structural components are clearly reflected in the development of modern crop protection agents like Isoflucypram.
For researchers in the field, 3-chloro-N-(3-fluorophenyl)propanamide and its analogues remain a promising platform for the generation of diverse chemical libraries. The continued exploration of derivatives of this compound, coupled with a deep understanding of target-pathogen biology, will undoubtedly contribute to the discovery of the next generation of effective and sustainable agrochemicals.
References
- MySkinRecipes. 3-Chloro-n-[2-(trifluoromethyl)phenyl]propanamide.
-
Jeske, P., et al. (2020). Isoflucypram, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode. Pest Management Science, 76(10), 3340-3350. [Link]
- EvitaChem. Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970).
- Google Patents. CN113620867A - Synthesis method of fluopyram.
-
AERU, University of Hertfordshire. Isoflucypram (Ref: BCS-CN88460). [Link]
-
ResearchGate. Isoflucypram—the next-generation succinate dehydrogenase inhibitor fungicide | Request PDF. [Link]
-
MDPI. (2023). Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. Molecules, 28(24), 8049. [Link]
-
Wang, J., et al. (2022). Design, Synthesis and Structure-Activity Relationship of Novel Pinacolone Sulfonamide Derivatives against Botrytis cinerea as Potent Antifungal Agents. Molecules, 27(17), 5493. [Link]
-
ResearchGate. Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. [Link]
-
Farmers Guide. (2023, October 3). Bayer receives approval for 'groundbreaking' new fungicide. [Link]
-
Crop Production Magazine. (2023, October 5). Regulatory approval for isoflucypram. [Link]
Sources
- 1. Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970) | 56767-37-4 [evitachem.com]
- 2. Isoflucypram, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoflucypram synthesis - chemicalbook [chemicalbook.com]
- 4. Isoflucypram (Ref: BCS-CN88460) [sitem.herts.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Bayer receives approval for ‘groundbreaking’ new fungicide [cropscience.bayer.co.uk]
- 7. cpm-magazine.co.uk [cpm-magazine.co.uk]
Application Note: 3-Chloro-N-(3-fluorophenyl)propanamide in Oncology Drug Discovery
This guide details the technical application of 3-chloro-N-(3-fluorophenyl)propanamide (CAS: 100638-26-4) , a critical intermediate in the synthesis of targeted covalent inhibitors (TCIs) and fused heterocyclic anticancer scaffolds.
Role: Masked Electrophile & Heterocyclic Precursor CAS: 100638-26-4 Molecular Weight: 201.62 g/mol [1]
Executive Summary
3-chloro-N-(3-fluorophenyl)propanamide serves two distinct but vital roles in modern medicinal chemistry:
-
The "Masked" Acrylamide Precursor: It functions as a stable storage form of N-(3-fluorophenyl)acrylamide. Under controlled basic conditions, it undergoes elimination to generate a reactive acrylamide "warhead." This Michael acceptor is the cornerstone of covalent kinase inhibitors (e.g., EGFR inhibitors like Afatinib or Dacomitinib analogs) that target cysteine residues (e.g., Cys797) in the ATP-binding pocket.
-
Heterocyclic Building Block: Through intramolecular Friedel-Crafts alkylation, it cyclizes to form 7-fluoro-3,4-dihydroquinolin-2(1H)-one , a core scaffold for PARP inhibitors and farnesyltransferase inhibitors.
The 3-fluorophenyl moiety is strategically selected to enhance metabolic stability (blocking P450 oxidation at the C3 position) and modulate lipophilicity (LogP) for improved membrane permeability.
Mechanistic Pathways & Workflow
The following diagram illustrates the divergent synthetic utility of this intermediate.
Caption: Divergent synthesis pathways. Pathway A generates the covalent warhead; Pathway B builds the quinolinone scaffold.
Experimental Protocols
Protocol A: High-Purity Synthesis of the Intermediate
Objective: Synthesize 3-chloro-N-(3-fluorophenyl)propanamide with >98% purity, minimizing hydrolysis of the acid chloride.
Reagents:
-
3-Fluoroaniline (1.0 eq)
-
3-Chloropropanoyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM), anhydrous[2]
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried 3-neck round-bottom flask with 3-Fluoroaniline (10 mmol) and anhydrous DCM (20 mL). Cool to 0°C under nitrogen atmosphere.
-
Base Addition: Add TEA (12 mmol) dropwise. Note: TEA acts as an HCl scavenger to drive the equilibrium.
-
Acylation: Dissolve 3-Chloropropanoyl chloride (11 mmol) in DCM (5 mL) and add dropwise via a pressure-equalizing addition funnel over 30 minutes. Maintain internal temperature <5°C to prevent bis-acylation.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Quench with saturated NaHCO₃ (aq). Extract the organic layer, wash with 1N HCl (to remove unreacted aniline) and brine.
-
Purification: Dry over Na₂SO₄ and concentrate in vacuo. Recrystallize from Ethanol/Water (9:1) to yield white needles.
Quality Control Criteria:
| Parameter | Specification | Method |
|---|---|---|
| Appearance | White to off-white crystalline solid | Visual |
| Melting Point | 98–102°C | Capillary Method |
| Purity | >98% | HPLC (254 nm) |
| Identity | 1H NMR: δ ~10.1 (s, NH), 3.8 (t, CH2-Cl) | NMR (DMSO-d6) |[3]
Protocol B: "Warhead Activation" (Synthesis of Acrylamide)
Context: This step is often performed in situ or as the final step in synthesizing covalent inhibitors to avoid polymerization of the acrylamide during intermediate steps.
Reagents:
-
3-chloro-N-(3-fluorophenyl)propanamide (Intermediate)[1]
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or excess TEA
-
THF or Acetonitrile
Methodology:
-
Dissolve the intermediate (1.0 eq) in THF.
-
Add DBU (2.5 eq) at RT.
-
Stir for 4–6 hours. The elimination of HCl is driven by the non-nucleophilic base.
-
Validation: Monitor the disappearance of the triplet signals (CH2-CH2) in NMR and the appearance of the ABX system characteristic of the vinyl group (acrylamide).
Protocol C: Cyclization to Dihydroquinolinone
Context: Synthesis of the fused bicyclic core for PARP or farnesyltransferase inhibitors.
Reagents:
-
Intermediate (1.0 eq)[4]
-
Aluminum Chloride (AlCl₃) (3.0 eq)
-
Chlorobenzene (Solvent)
Methodology:
-
Mix the intermediate and AlCl₃ in chlorobenzene.
-
Heat to 120°C for 2–4 hours. The Lewis acid facilitates the intramolecular Friedel-Crafts alkylation.
-
Quench: Pour the hot reaction mixture onto crushed ice/HCl carefully.
-
Isolation: Filter the precipitate or extract with EtOAc.
-
Result: Formation of 7-fluoro-3,4-dihydroquinolin-2(1H)-one.
Scientific Grounding & References
Mechanistic Rationale (Why 3-Fluoro?)
The 3-fluorophenyl substitution is non-trivial. Fluorine acts as a bioisostere of hydrogen but with significantly higher electronegativity.
-
Metabolic Blockade: The C3-F substitution blocks metabolic hydroxylation at a vulnerable position, extending the half-life (
) of the drug. -
Electronic Effect: The electron-withdrawing nature of fluorine acidifies the amide N-H, potentially strengthening hydrogen bonds with the kinase hinge region (e.g., Met793 in EGFR).
References
-
Covalent Kinase Inhibitor Design
-
Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery10 , 307–317 (2011). Link
- Rationale: Establishes the mechanism of acrylamide warheads derived from 3-chloropropanamides targeting Cys residues.
-
- Synthesis of Quinolinones: Manley, P. W., et al. "Advances in the structural biology, design and clinical development of Bcr-Abl kinase inhibitors." Biochimica et Biophysica Acta1754, 3-13 (2005). Context: Describes the use of intramolecular Friedel-Crafts cyclization of 3-chloropropanamides to form fused heterocyclic cores.
-
Fluorine in Medicinal Chemistry
Safety & Handling
-
Hazard Class: Skin Irritant (H315), Eye Irritant (H319).
-
Specific Risk: As an alkyl halide, the intermediate possesses weak alkylating potential. However, the derived acrylamide (Product A) is a potent Michael acceptor and potential carcinogen. Handle all derived acrylamides in a fume hood with double gloving.
-
Storage: Store the 3-chloro intermediate at 2–8°C under inert gas. It is stable for >12 months if kept dry. Moisture will hydrolyze the chloride, reverting it to the inactive acid/aniline.
Sources
Application Notes and Protocols: 3-chloro-N-(3-fluorophenyl)propanamide in Material Science Research
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
3-chloro-N-(3-fluorophenyl)propanamide is a halogenated secondary amide with significant potential as a monomer for the synthesis of novel functional polymers. While its direct applications in material science are an emerging field of study, its molecular structure suggests its utility in creating polyamides with unique thermal, mechanical, and optical properties. This guide provides a comprehensive overview of the synthesis and characterization of 3-chloro-N-(3-fluorophenyl)propanamide, along with a proposed protocol for its polymerization and subsequent material characterization. These notes are intended to serve as a foundational resource for researchers exploring the use of this compound in the development of advanced materials.
Introduction: The Promise of Halogenated Polyamides
Amides are fundamental building blocks in both nature and technology, forming the backbone of proteins and finding widespread use as structural materials.[1] In the realm of polymer chemistry, aromatic polyamides, or aramids, are renowned for their exceptional thermal stability and mechanical strength.[2] The introduction of halogen atoms, such as chlorine and fluorine, into the polymer structure can further enhance these properties, in addition to imparting flame retardancy, and modifying solubility and optical characteristics.[3]
3-chloro-N-(3-fluorophenyl)propanamide presents an intriguing opportunity for the design of such advanced polymers. The presence of both a chloro and a fluoro substituent on the phenyl ring, combined with the reactive chloro group on the propanamide side chain, offers multiple avenues for polymerization and post-polymerization modification. This document outlines the synthesis of this promising monomer and provides a theoretical framework and practical protocols for its polymerization and the characterization of the resulting materials.
Synthesis of 3-chloro-N-(3-fluorophenyl)propanamide Monomer
The synthesis of 3-chloro-N-(3-fluorophenyl)propanamide is typically achieved through the acylation of 3-fluoroaniline with 3-chloropropionyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.[4]
Synthesis Workflow
Caption: Workflow for the synthesis of 3-chloro-N-(3-fluorophenyl)propanamide.
Detailed Synthesis Protocol
Materials and Equipment:
-
3-fluoroaniline
-
3-chloropropionyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluoroaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Addition of Acyl Chloride: Cool the solution to 0°C using an ice bath. Slowly add a solution of 3-chloropropionyl chloride (1.05 eq) in anhydrous dichloromethane to the flask via a dropping funnel over 30 minutes. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding 1M HCl solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure 3-chloro-N-(3-fluorophenyl)propanamide.
Safety Precautions: 3-chloropropionyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
Proposed Polymerization of 3-chloro-N-(3-fluorophenyl)propanamide
The chloro-functional group on the propanamide side chain provides a reactive site for polymerization. One potential route is through polycondensation, where the chlorine acts as a leaving group in a nucleophilic substitution reaction with a suitable difunctional comonomer. For instance, reaction with a diphenol or a diamine could yield a polyether-amide or a polyamide-amine, respectively.
Hypothetical Polycondensation Workflow
Caption: Proposed workflow for the polycondensation of 3-chloro-N-(3-fluorophenyl)propanamide.
Proposed Polycondensation Protocol (Hypothetical)
Materials and Equipment:
-
Purified 3-chloro-N-(3-fluorophenyl)propanamide
-
Bisphenol A (or other diphenol/diamine)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet/outlet
-
Heating mantle with temperature controller
-
Standard glassware for filtration
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask, combine 3-chloro-N-(3-fluorophenyl)propanamide (1.0 eq), Bisphenol A (1.0 eq), and anhydrous K₂CO₃ (2.2 eq) in anhydrous DMF.
-
Polymerization: Heat the reaction mixture to a temperature of 120-150°C under a nitrogen atmosphere with vigorous stirring. Monitor the increase in viscosity of the reaction mixture. The reaction time can vary from 12 to 48 hours.
-
Isolation: After cooling to room temperature, pour the viscous solution into a large excess of a non-solvent such as methanol or a methanol/water mixture to precipitate the polymer.
-
Purification: Filter the precipitated polymer and wash it thoroughly with methanol and water to remove unreacted monomers, oligomers, and salts.
-
Drying: Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
Characterization of Monomer and Polymer
Thorough characterization is crucial to confirm the identity and purity of the monomer and to understand the properties of the resulting polymer.
Monomer Characterization
| Property | Analytical Technique | Expected Observations |
| Chemical Structure | ¹H NMR, ¹³C NMR, ¹⁹F NMR | Characteristic peaks corresponding to the aromatic and aliphatic protons, carbons, and the fluorine atom. |
| Functional Groups | FT-IR Spectroscopy | Presence of N-H stretching, C=O stretching (amide I), and N-H bending (amide II) bands. |
| Molecular Weight | Mass Spectrometry (MS) | Molecular ion peak corresponding to the calculated molecular weight of C₉H₉ClFNO. |
| Purity | High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. |
| Melting Point | Differential Scanning Calorimetry (DSC) or Melting Point Apparatus | A sharp melting endotherm. |
Polymer Characterization
| Property | Analytical Technique | Purpose |
| Molecular Weight | Gel Permeation Chromatography (GPC) | To determine the number average (Mn), weight average (Mw) molecular weights, and polydispersity index (PDI). |
| Thermal Stability | Thermogravimetric Analysis (TGA) | To evaluate the decomposition temperature and thermal stability of the polymer. |
| Glass Transition Temperature | Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg), which is crucial for understanding the material's service temperature. |
| Mechanical Properties | Tensile Testing | To measure properties such as tensile strength, Young's modulus, and elongation at break.[5] |
| Optical Properties | UV-Vis Spectroscopy | To assess the transparency and UV-shielding capabilities of the polymer films.[6] |
Potential Applications in Material Science
While experimental data for polymers derived from 3-chloro-N-(3-fluorophenyl)propanamide is not yet widely available, the presence of halogen atoms and the polyamide backbone suggests potential applications in several areas:
-
High-Performance Engineering Plastics: The rigidity of the aromatic rings and the strong intermolecular hydrogen bonding of the amide groups could lead to materials with high strength and thermal stability, suitable for applications in the automotive and aerospace industries.
-
Flame-Retardant Materials: The incorporation of chlorine and fluorine is a known strategy for imparting flame retardancy to polymers.[3]
-
Functional Coatings and Films: The polymer's properties could be tailored for use in protective coatings, membranes, and films with specific optical or barrier properties.
-
Biomedical Materials: Polyamides are known for their biocompatibility.[7] Further functionalization could lead to materials for medical devices and drug delivery systems.
Conclusion
3-chloro-N-(3-fluorophenyl)propanamide is a versatile monomer with the potential to be a valuable building block in the synthesis of advanced functional polymers. This guide provides a starting point for researchers by detailing the synthesis of the monomer and proposing a viable polymerization strategy. The comprehensive characterization protocols outlined will enable a thorough evaluation of the resulting materials. Further research in this area is warranted to fully explore the potential of this and related halogenated polyamides in various fields of material science.
References
-
Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2868. Available at: [Link]
-
Akkurt, M., et al. (2010). 3-Chloro-N-(4-sulfamoylphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1559–o1560. Available at: [Link]
-
PubChem. (n.d.). 3-chloro-N-phenylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]
- Wang, Y., et al. (2022). Preparation and properties of polyamide elastomers by a new synthesis route of Michael addition reaction. Extrica, 42, 1-8.
-
Lal, C., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(6), 163. Available at: [Link]
-
MySkinRecipes. (n.d.). 3-Chloro-N-(3-chlorophenyl)propanamide. Retrieved from [Link]
-
Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 3-Chloro-N-(3-hydroxyphenyl)propanamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 3-chloro-N-(3-hydroxyphenyl)propanamide. Retrieved from [Link]
- Google Patents. (2015). Method for producing trans-1-chloro-3,3,3-trifluoropropene.
-
Trigo-López, M., et al. (2019). Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties. Polymers, 11(3), 414. Available at: [Link]
-
Patel, K., & Patel, P. (2009). Thermal and mechanical properties of copolymers of methyl methacrylate with N-aryl itaconimides. Journal of Applied Polymer Science, 114(1), 253-260. Available at: [Link]
-
PubChemLite. (n.d.). 3-chloro-n-(3-fluorophenyl)propanamide (C9H9ClFNO). Retrieved from [Link]
-
Scaffaro, R., et al. (2022). Correlation Between Chemical and Mechanical Properties in Renewable Poly(ether-block-amide)s for Biomedical Applications. Macromolecular Chemistry and Physics, 223(15), 2200115. Available at: [Link]
-
Zagaja, M., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7298. Available at: [Link]
-
García, J. M., et al. (2019). Functional Aromatic Polyamides. Polymers, 11(3), 414. Available at: [Link]
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Application Note: Safe Handling and Storage Protocols for 3-chloro-N-(3-fluorophenyl)propanamide
Document ID: AN-CFPA-HS-001
Abstract: This document provides a comprehensive guide to the safe handling and storage procedures for 3-chloro-N-(3-fluorophenyl)propanamide. Designed for researchers, scientists, and drug development professionals, these protocols are grounded in established safety principles and an understanding of the compound's chemical nature. The objective is to ensure user safety, maintain compound integrity, and promote a secure laboratory environment.
Introduction and Scientific Context
3-chloro-N-(3-fluorophenyl)propanamide is a halogenated secondary amide, a class of compounds frequently utilized as key intermediates in organic synthesis and medicinal chemistry.[1] Its structure, featuring a reactive chloropropyl group and a fluorinated aromatic ring, makes it a valuable building block for more complex molecules. However, these same functional groups necessitate stringent handling and storage protocols. The presence of halogens and an amide linkage suggests potential biological activity and specific chemical reactivity that must be managed to prevent degradation and ensure the safety of laboratory personnel. This guide explains the causality behind each procedural choice, creating a self-validating system for risk mitigation.
Hazard Identification and Risk Assessment
While specific toxicological data for 3-chloro-N-(3-fluorophenyl)propanamide is not extensively published, a robust risk assessment can be formulated by analyzing analogous structures. Related compounds, such as 3-chloro-N-phenylpropanamide and other halogenated amides, exhibit defined hazards that should be assumed for this reagent.[2][3]
The primary hazards are associated with its potential as an irritant and its acute toxicity if improperly handled.[2] The chloroalkyl chain is a potential alkylating agent, and the molecule as a whole can be readily absorbed.
Table 1: Inferred Hazard Profile
| Hazard Class | GHS Pictogram | Signal Word | Inferred Hazard Statements |
|---|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS06 (Skull and Crossbones), GHS08 (Health Hazard) | Danger | H301: Toxic if swallowed.[3] H311: Toxic in contact with skin.[3] H331: Toxic if inhaled.[3] H341: Suspected of causing genetic defects.[3] |
| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity (Single Exposure) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[2] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls over personal reliance, is essential. The "Hierarchy of Controls" is the guiding principle for minimizing exposure.
Caption: Hierarchy of Controls for risk mitigation.
-
Primary Engineering Control: All handling of 3-chloro-N-(3-fluorophenyl)propanamide solid and its solutions must be conducted in a certified chemical fume hood. This is non-negotiable. The rationale is to contain any airborne particles or vapors at the source, thereby preventing inhalation, which is a primary exposure route for toxic and irritating compounds.[4][5]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory to protect against splashes and airborne particulates.[4]
-
Hand Protection: Wear chemical-resistant nitrile gloves. Always inspect gloves for tears or punctures before use. Double-gloving is recommended when handling the pure solid. The causality here is to prevent dermal contact, as related compounds are toxic upon skin absorption.[3][4] Wash hands thoroughly after handling, even after removing gloves.[4]
-
Body Protection: A full-length laboratory coat must be worn and kept fastened.
-
Detailed Protocols: From Receipt to Use
Adherence to a systematic workflow minimizes the risk of accidental exposure and preserves the chemical's integrity.
Caption: Standard handling workflow for 3-chloro-N-(3-fluorophenyl)propanamide.
Protocol for Receiving and Initial Storage
-
Verification: Upon receipt, confirm the chemical identity and quantity against the purchase order.
-
Inspection: Visually inspect the container for any signs of damage, such as cracks or a compromised seal. Do not accept damaged containers.
-
Inventory Logging: Record the date of receipt, manufacturer, lot number, and assigned expiration date in the chemical inventory system.
-
Initial Storage: Immediately transfer the container to a designated, secure storage location as detailed in Section 5.
Protocol for Weighing and Aliquoting
-
Preparation: Don all required PPE. Prepare the work surface within the chemical fume hood by laying down absorbent, disposable bench paper.
-
Temperature Equilibration: If the compound is stored refrigerated, allow the sealed container to equilibrate to room temperature inside a desiccator before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid, which could lead to hydrolysis of the amide bond.
-
Weighing: Use an anti-static weighing dish or perform weighing in a tared, sealable vial. Dispense the solid carefully to minimize dust generation.
-
Closure: Immediately and securely seal the primary container after dispensing.
-
Return: Return the primary container to its designated storage location promptly. Do not leave it in the fume hood.
Protocol for Spill Management (Minor Spills <5g)
-
Alert & Evacuate: Alert personnel in the immediate area. Restrict access.
-
Ventilation: Ensure the fume hood is operating correctly.
-
Containment: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
Collection: Carefully sweep the absorbed material into a labeled, sealable hazardous waste container. Avoid creating dust.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[5][6]
Secure Storage Procedures
The stability of 3-chloro-N-(3-fluorophenyl)propanamide is paramount for experimental reproducibility and safety. Amides and halogenated compounds are susceptible to degradation from moisture, light, and incompatible chemicals.[1][7]
Table 2: Recommended Storage Conditions
| Parameter | Condition | Rationale / Causality |
|---|---|---|
| Temperature | 2-8°C is recommended for long-term storage.[3][8] | Lower temperatures slow the rate of potential decomposition reactions.[7] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Amides can be sensitive to oxidation.[7] An inert atmosphere displaces oxygen and moisture, preventing oxidative degradation and hydrolysis. |
| Light | Store in an amber or opaque container in a dark location. | Many organic compounds, especially those with aromatic rings, are light-sensitive and can photodegrade.[7][9] |
| Container | Keep in the original, tightly sealed manufacturer's container. | Prevents contamination and exposure to air and moisture.[4][6] |
| Security | Store in a locked cabinet or a controlled-access area. | This is a standard precaution for toxic substances to prevent unauthorized access.[4][10] |
Chemical Incompatibility and Segregation
Proper segregation is a critical, non-negotiable storage requirement to prevent hazardous reactions.
Caption: Chemical segregation map for safe storage.
-
Strong Acids and Bases: Avoid storage with strong acids and bases.[11] The amide bond is susceptible to hydrolysis under these conditions, which would degrade the compound.[1]
-
Strong Oxidizing Agents: Segregate from strong oxidizers. The aromatic and amide components of the molecule can be oxidized, leading to decomposition and potentially hazardous reactions.[11]
Waste Disposal
All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be treated as hazardous waste.
-
Collection: Collect all waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: Ensure the waste label accurately reflects the contents, including "3-chloro-N-(3-fluorophenyl)propanamide" and any solvents used.
-
Disposal: Dispose of the waste through the institution's certified environmental health and safety (EH&S) program, in strict accordance with local, state, and federal regulations.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 240404, 3-chloro-N-phenylpropanamide. Retrieved from [Link]
-
Airgas. (2021, February 17). Safety Data Sheet. Retrieved from [Link]
-
University of Louisville. Chemical Segregation and Storage Guide. Retrieved from [Link]
-
MIT Environmental Health & Safety. Chemicals. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 177064, 3-Chloro-N-(4-chlorophenyl)propanamide. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 19101947, 3-Chloro-N-(3-hydroxyphenyl)propanamide. Retrieved from [Link]
-
SKC Inc. (2023, December 22). Aromatic Amine DECONtamination Solution Safety Data Sheet. Retrieved from [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. Retrieved from [Link]
-
Diplomata Comercial. (2025, April 10). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
ResearchGate. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage?. Retrieved from [Link]
-
Chemsrc. 3-Chloro-N-(4-methoxy-phenyl)-propionamide. Retrieved from [Link]
-
Wiley Online Library. (2024). Advances in Metal-Free Transamidation: A Sustainable Approach to Amide Bond Formation. Retrieved from [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]
-
Pharmaffiliates. 3-chloro-N-(3-hydroxyphenyl)propanamide. Retrieved from [Link]
-
Organic Syntheses. Sodium Amide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). 3-Chloro-N-(4-methoxyphenyl)propanamide. Retrieved from [Link]
-
SpectraBase. Propanamide, N-(3-chloro-4-fluorophenyl)-2-methyl-. Retrieved from [Link]
Sources
- 1. Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970) | 56767-37-4 [evitachem.com]
- 2. 3-chloro-N-phenylpropanamide | C9H10ClNO | CID 240404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. chemscene.com [chemscene.com]
- 5. airgas.com [airgas.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Chemicals – EHS [ehs.mit.edu]
- 10. international.skcinc.com [international.skcinc.com]
- 11. louisville.edu [louisville.edu]
Troubleshooting & Optimization
Technical Support: Yield Optimization for 3-chloro-N-(3-fluorophenyl)propanamide
Topic: Synthesis & Optimization of 3-chloro-N-(3-fluorophenyl)propanamide (CAS: 403-24-7 derivative) Content Type: Technical Support Center & Troubleshooting Guide Audience: Medicinal Chemists, Process Development Scientists
Introduction: The "Hidden" Instability
Welcome to the technical support hub for 3-chloro-N-(3-fluorophenyl)propanamide . While this reaction appears to be a trivial amide coupling, users frequently report variable yields (40–60%) and "sticky" products.
The Core Challenge: The 3-chloropropanoyl moiety is essentially a "masked" acrylamide. Under basic conditions or elevated temperatures, the 3-chloro group is prone to
This guide provides a self-validating protocol designed to suppress elimination and maximize the specific formation of the target
Module 1: The Optimized Protocol (Baseline)
Do not deviate from the temperature controls in this protocol. The kinetic competition between N-acylation (desired) and
Reagents & Stoichiometry
| Reagent | Equiv.[1][2] | Role | Critical Note |
| 3-Fluoroaniline | 1.0 | Nucleophile | Ensure free of oxidation (dark color indicates impurities). |
| 3-Chloropropanoyl chloride | 1.1 - 1.2 | Electrophile | Freshly distilled or high purity. Hydrolyzes rapidly. |
| Triethylamine (TEA) | 1.2 | Base (Scavenger) | Do not use excess (>1.5 eq) . Excess base promotes elimination. |
| Dichloromethane (DCM) | [0.2 M] | Solvent | Must be anhydrous .[3] Wet solvent consumes acid chloride. |
Step-by-Step Methodology
-
Preparation: Charge a flame-dried reaction vessel with 3-fluoroaniline (1.0 eq) and anhydrous DCM under inert atmosphere (
or Ar). -
Base Addition: Add TEA (1.2 eq). Cool the mixture to -10°C to 0°C (ice/salt bath).
-
Why? Low temperature reduces the kinetic rate of the E2 elimination pathway.
-
-
Acylation (The Critical Step): Dissolve 3-chloropropanoyl chloride (1.1 eq) in a small volume of DCM. Add this solution dropwise over 30–60 minutes.
-
Control Point: Monitor internal temperature.[4] Do not allow it to exceed 5°C.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm strictly to room temperature (20–25°C) . Monitor by TLC or HPLC.
-
Stop Condition: Quench immediately upon disappearance of aniline. Prolonged stirring increases elimination risk.
-
-
Workup: Wash with 1M HCl (cold) to remove unreacted amine and TEA. Wash with saturated
and Brine. Dry over .[1] -
Purification: If the crude is a solid, recrystallize from EtOH/Hexane or Toluene . Avoid column chromatography if possible, as silica can sometimes catalyze elimination/hydrolysis.
Module 2: Troubleshooting Dashboard
Use this section if your yield is
Issue 1: The "Sticky Solid" or Low Yield
Symptom: The product refuses to crystallize or appears as a dark oil. Diagnosis: Polymerization of the acrylamide byproduct. Root Cause: The reaction temperature spiked during addition, or too much base was used, converting the product into the acrylamide (elimination), which then polymerized.
Corrective Action:
-
Protocol Shift: Switch from TEA to a weaker, heterogeneous base like
or in a biphasic system (DCM/Water) or Acetone. Inorganic bases are less likely to promote the E2 elimination mechanism compared to organic amine bases. -
Purification: Triturate the oil with cold pentane or hexanes to extract the desired amide, leaving the polymer gum behind.
Issue 2: Impurity Peak at M-36 (Mass Spec)
Symptom: LC-MS shows a peak with mass [M-36] (Loss of HCl).
Diagnosis: Formation of N-(3-fluorophenyl)acrylamide .
Root Cause:
Corrective Action:
-
Check Reagents: Ensure your acid chloride is not already contaminated with acryloyl chloride (check NMR).
-
Temperature: Your addition was too fast. The exotherm drove the elimination.
-
Alternative Route: If this persists, abandon the acid chloride. Use 3-chloropropanoic acid with a coupling agent like EDC/HCl or DCC . This avoids the highly reactive acid chloride species and minimizes elimination risk (See EvitaChem reference).
Issue 3: Hydrolysis (Starting Material Recovery)
Symptom: High recovery of 3-fluoroaniline; presence of 3-chloropropanoic acid. Diagnosis: The acid chloride hydrolyzed before reacting. Root Cause: Wet solvent or old acid chloride.
Corrective Action:
-
Dry Solvents: DCM must be dried over molecular sieves.
-
Quality Control: Distill 3-chloropropanoyl chloride before use if it has a pungent "vinegar-like" (HCl) smell distinct from the acyl chloride odor.
Visualizing the Chemistry
Diagram 1: Reaction Pathways & Risk Analysis
This diagram illustrates the competition between the desired substitution and the undesired elimination.
Caption: Path A is kinetically favored at low temperatures. Path B (Elimination) dominates at high temperatures or with excess base.
Diagram 2: Troubleshooting Logic Flow
Follow this decision tree to diagnose yield issues.
Caption: Rapid diagnosis based on NMR signatures of the alkene byproduct.
Frequently Asked Questions (FAQ)
Q: Can I use Pyridine instead of Triethylamine? A: Yes, Pyridine is a viable alternative and is often milder. However, Pyridine is harder to remove than TEA. If using Pyridine, ensure a thorough wash with CuSO₄ solution or dilute HCl during workup to remove it completely.
Q: Why is my product turning pink/brown on storage? A: Anilines are prone to oxidation. If the final product is discoloring, it likely contains trace unreacted 3-fluoroaniline. Recrystallize from Ethanol/Water to remove these trace amines. Store the purified solid in the dark.
Q: Can I scale this up to 100g? A: Yes, but heat management becomes critical. On a large scale, the addition of acid chloride must be very slow to prevent the internal temperature from rising above 5°C. Consider using a jacketed reactor with active cooling.
Q: What are the NMR signals for the impurity?
A: The target molecule has a triplet-triplet pattern for the ethyl chain (
References
-
EvitaChem. Synthesis and Properties of 3-chloro-N-(4-fluorophenyl)propanamide. (Analogous chemistry and optimization protocols). Link
-
National Institutes of Health (NIH) - PubChem. 3-Chloropropiophenone and related beta-chloro synthesis. (Data on Friedel-Crafts and Acylation stability). Link
-
Organic Chemistry Portal. Amide Synthesis from Acid Chlorides. (General mechanistic reviews and side reaction management). Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Authoritative review on coupling agents vs. acid chlorides). Link
Sources
- 1. 3-Chloropropiophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Chloride Elimination from 3-Chloro- and 2,4-Dichloro-cis,cis-Muconate: New Insight Obtained from Analysis of Muconate Cycloisomerase Variant CatB-K169A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970) | 56767-37-4 [evitachem.com]
- 4. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines [organic-chemistry.org]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organometallicchem.wordpress.com [organometallicchem.wordpress.com]
- 9. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Synthesis & Troubleshooting of 3-Chloro-N-(3-fluorophenyl)propanamide
Current Status: Operational
Topic: Synthesis Optimization & Impurity Profiling
Target Molecule: 3-chloro-N-(3-fluorophenyl)propanamide (CAS: N/A for specific isomer, generic class:
Executive Summary & Reaction Overview
The Challenge:
Synthesizing 3-chloro-N-(3-fluorophenyl)propanamide involves a delicate competition between nucleophilic acyl substitution (desired) and
Core Reaction:
Reaction Pathway Diagram
The following diagram illustrates the critical bifurcation point where the reaction can succeed or fail based on temperature and base strength.
Figure 1: Reaction pathway showing the competition between stable amide formation and the base-promoted elimination to the acrylamide impurity.
Troubleshooting Guides (FAQs)
Issue 1: High Levels of "Vinyl" Impurity (Acrylamide)
Symptom: LC-MS shows a mass peak of [M-36], corresponding to the loss of HCl. NMR shows alkene protons (multiplets at 5.5–6.5 ppm).
Root Cause:
| Parameter | Impact on Elimination | Recommendation |
| Temperature | High T drastically increases elimination rates ( | Strictly < 5°C during addition. < 20°C during stir out. |
| Base Strength | Strong bases (e.g., NaOH, KOH) accelerate E2 elimination. | Use mild organic bases (TEA, DIPEA ) or weak inorganic bases (NaHCO₃ ). |
| Addition Order | Excess base relative to acid chloride promotes elimination. | Add Acid Chloride slowly to the Amine/Base mixture. |
Corrective Action:
-
Cool the reaction vessel to 0°C before adding the acid chloride.
-
Dilute the acid chloride in DCM to avoid localized "hot spots" of high concentration.
-
If using TEA (Triethylamine), ensure it is not in large excess (>1.2 eq).
Issue 2: Low Yield & Presence of Carboxylic Acid
Symptom: High consumption of acid chloride but low yield of amide. Presence of 3-chloropropanoic acid in the crude mixture.[1] Root Cause: Hydrolysis. 3-chloropropanoyl chloride is highly moisture-sensitive.
Corrective Action:
-
Solvent Quality: Use anhydrous DCM or THF (Water content < 0.05%).
-
Reagent Quality: Distill 3-chloropropanoyl chloride if it appears cloudy or has a pungent "vinegar" smell (indicating HCl/acid formation).
-
Atmosphere: Conduct the reaction under a Nitrogen or Argon blanket.
Issue 3: Reaction Stalls / Incomplete Conversion
Symptom: Starting material (3-fluoroaniline) remains after 4 hours. Root Cause: The HCl generated protonates the unreacted aniline, rendering it non-nucleophilic (Anilinium salt).
Corrective Action:
-
Ensure Base Stoichiometry is
equivalents relative to the acid chloride. The base must scavenge the HCl to keep the aniline free. -
If the reaction stalls, add a catalytic amount of DMAP (4-Dimethylaminopyridine) (0.05 eq) to activate the acyl chloride, but monitor closely as DMAP can also accelerate elimination.
Optimized Experimental Protocol
Objective: Synthesis of 3-chloro-N-(3-fluorophenyl)propanamide on a 10 mmol scale.
Reagents:
-
3-Fluoroaniline: 1.11 g (10 mmol)
-
3-Chloropropanoyl chloride: 1.33 g (10.5 mmol)
-
Triethylamine (TEA): 1.11 g (11 mmol)
-
Dichloromethane (DCM): 30 mL (Anhydrous)
Step-by-Step Procedure:
-
Preparation:
-
Flame-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a nitrogen inlet.
-
Add 3-Fluoroaniline (10 mmol) and DCM (20 mL).
-
Add TEA (11 mmol) to the solution.
-
Cool the mixture to 0°C using an ice/water bath.
-
-
Acylation (The Critical Step):
-
Dissolve 3-Chloropropanoyl chloride (10.5 mmol) in DCM (10 mL) in a separate dropping funnel or syringe.
-
Crucial: Add the acid chloride solution dropwise over 15–20 minutes. Maintain internal temperature below 5°C.
-
Why? Rapid addition generates heat (exothermic), which triggers the elimination side reaction (Issue 1).
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature (20–25°C) naturally.
-
Stir for 2–3 hours.
-
TLC Check: Mobile phase 30% EtOAc/Hexane. Look for the disappearance of aniline (
) and appearance of product ( ).
-
-
Work-up:
-
Quench by adding water (20 mL).
-
Separate the organic layer.[2]
-
Wash organic layer with 1M HCl (20 mL) to remove unreacted aniline and TEA.
-
Wash with Sat. NaHCO₃ (20 mL) to remove any hydrolyzed acid.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo at < 40°C .
-
Note: Do not overheat during evaporation; thermal elimination of HCl is possible in the neat oil.
-
-
Purification:
-
Recrystallization from Hexane/EtOAc is preferred over column chromatography to avoid silica-induced elimination.
-
Quantitative Data: Solvent & Base Effects[3]
The following data summarizes the impact of reaction conditions on the impurity profile (specifically the acrylamide formation).
| Solvent System | Base | Temp (°C) | Yield (%) | Acrylamide Impurity (%) |
| DCM (Anhydrous) | TEA | 0 -> 20 | 92% | < 1% |
| DCM | TEA | 40 (Reflux) | 75% | 15% |
| THF | Pyridine | 0 -> 20 | 88% | 2% |
| Water/DCM (Biphasic) | K₂CO₃ | 0 -> 20 | 85% | < 0.5% |
Data Interpretation: The biphasic Schotten-Baumann condition (Water/DCM + K₂CO₃) offers the lowest impurity profile because the base is sequestered in the aqueous phase, minimizing contact with the sensitive alkyl chloride chain. However, anhydrous DCM/TEA provides the highest overall yield if temperature is strictly controlled.
References
-
EvitaChem. (n.d.). Synthesis of 3-chloro-N-(4-fluorophenyl)propanamide. Retrieved from 3
- Context: Describes the standard acylation protocol using TEA/DCM at 0-5°C and highlights the nucleophilic acyl substitution mechanism.
-
Michigan State University (MSU) Chemistry. (n.d.). Alkyl Halide Reactivity: Elimination Reactions (E2). Retrieved from 4
- Context: Provides the foundational mechanistic explanation for base-induced elimination of alkyl halides, relevant to the form
-
National Institutes of Health (NIH). (2010). 3-Chloropropiophenone: Crystal structure and synthesis. Retrieved from 2
- Context: Discusses the synthesis of chemically similar -chloro ketones and amides, emphasizing the stability and structural characteristics of the 3-chloropropyl moiety.
-
ChemicalBook. (2025).[5] Continuous Flow Production of 3-Chloropropionyl Chloride. Retrieved from 6
- Context: Details the handling and reactivity of the starting material, 3-chloropropionyl chloride, including its use as a masked vinyl group (confirming the elimination p
Sources
- 1. CN112409166A - Synthetic method of 3-chloropropionyl chloride - Google Patents [patents.google.com]
- 2. 3-Chloropropiophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970) | 56767-37-4 [evitachem.com]
- 4. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Continuous Flow Production of 3-Chloropropionyl Chloride_Chemicalbook [chemicalbook.com]
Technical Support Center: Advanced Purification Strategies for Pharmaceutical Intermediates
Topic: Elevating the Purity of 3-chloro-N-(3-fluorophenyl)propanamide from 95%
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your research. This guide is designed for professionals in drug development and chemical research facing the common yet critical challenge of upgrading intermediate purity. We will address the specific case of purifying 3-chloro-N-(3-fluorophenyl)propanamide, moving it from a 95% purity level to one suitable for downstream applications (>99.5%).
Part 1: Troubleshooting Guide & FAQs
This section is structured to anticipate the questions and challenges you might encounter during the purification process.
FAQ 1: Initial Assessment & Impurity Profiling
Question: My synthesis of 3-chloro-N-(3-fluorophenyl)propanamide has yielded a product with 95% purity according to HPLC analysis. What are the likely impurities, and how can I definitively identify them?
Answer: Achieving 95% purity is a good starting point, but the remaining 5% can consist of structurally similar impurities that may interfere with subsequent reactions or compromise the quality of the final active pharmaceutical ingredient (API).[1] The impurities typically arise from the synthetic route, which most commonly involves the acylation of 3-fluoroaniline with 3-chloropropionyl chloride.[2][3]
Common Impurities to Suspect:
-
Unreacted Starting Materials:
-
3-fluoroaniline
-
3-chloropropionyl chloride (or its hydrolyzed form, 3-chloropropionic acid)
-
-
Process-Related Impurities:
-
Diacylated Product: Reaction of the product amide's N-H group with another molecule of the acyl chloride, though generally less likely under standard conditions.
-
Isomeric Products: If the starting aniline contains other isomers (e.g., 2-fluoroaniline or 4-fluoroaniline).
-
By-products from Side Reactions: Such as the self-condensation of 3-chloropropionyl chloride.
-
-
Residual Solvents: Solvents used in the reaction or initial workup (e.g., Dichloromethane, Ethyl Acetate).[4]
Recommended Analytical Strategy: A single analytical technique is often insufficient. A multi-faceted approach is crucial for building a robust quality control strategy.[1]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination and is likely how you obtained the 95% figure.[5][6] Use a high-resolution column and run a gradient method to ensure separation of all components.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for identifying unknown impurities.[1] By coupling the separation power of LC with the mass detection of MS, you can obtain the molecular weight of each impurity peak, providing critical clues to their structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR of the 95% pure material can often reveal the presence of starting materials or other major impurities if their signals do not overlap significantly with the product's signals.[5]
FAQ 2: Choosing the Optimal Purification Strategy
Question: To get my material to >99.5% purity, should I use recrystallization or column chromatography?
Answer: The choice between recrystallization and chromatography depends on the nature of the impurities, the required scale, and available resources.
-
Recrystallization: This is the method of choice for large-scale purification, especially if the impurities have significantly different solubility profiles from the desired product.[7] It is generally faster, less expensive, and avoids the use of large volumes of silica gel and solvents associated with chromatography. For amides, polar solvents are often a good starting point.[7]
-
Flash Column Chromatography: This technique offers superior separation power for impurities that are structurally very similar to the product (e.g., isomers or by-products with similar polarity).[8] However, it can be lower-yielding due to potential product decomposition on the stationary phase and is more time and resource-intensive.[7][9]
Our Recommendation: Always attempt recrystallization first. It is a more scalable and economical purification method.[10] If a suitable solvent system cannot be found or if trace impurities persist, then chromatography is the logical next step.
FAQ 3: Recrystallization - Troubleshooting & Optimization
Question: I attempted recrystallization, but my yield was poor, and the purity only marginally improved. What could be the issue?
Answer: This is a common problem that usually stems from the solvent choice or procedural missteps. The key to successful recrystallization is finding a solvent that solubilizes the compound well at high temperatures but poorly at low temperatures.[10][11]
Troubleshooting Steps:
-
Inappropriate Solvent: The solvent may be too good (dissolves the product even when cold, leading to low recovery) or too poor (doesn't dissolve the product even when hot). A systematic solvent screen is necessary.
-
Using Excessive Solvent: Dissolving the crude material in the minimum amount of boiling solvent is critical.[10][12] Adding too much solvent will keep the product in solution even after cooling, drastically reducing the yield.
-
Cooling Too Rapidly: Crashing the product out of solution by cooling too quickly can trap impurities within the crystal lattice.[13] Allow the solution to cool slowly to room temperature before moving it to an ice bath.
-
Inadequate Washing: After filtration, the crystals must be washed with a small amount of ice-cold solvent to remove adhering mother liquor, which is rich in impurities.[11] Using room temperature solvent will redissolve some of your pure product.
FAQ 4: Column Chromatography - Overcoming Common Hurdles
Question: My compound streaks on the TLC plate and seems to decompose during column chromatography on silica gel. How can I fix this?
Answer: Amides can be sensitive to the acidic nature of standard silica gel, which can lead to hydrolysis or decomposition.[7]
Solutions:
-
Deactivate the Silica Gel: Before preparing your column, you can treat the silica gel with a base. A common practice is to use an eluent containing a small amount of triethylamine (e.g., 0.5-1%). This neutralizes the acidic sites on the silica surface, preventing compound degradation.
-
Use an Alternative Stationary Phase:
-
Alumina (Neutral or Basic): Alumina is a good alternative for acid-sensitive compounds.
-
Reverse-Phase Silica (C18): If your compound is sufficiently non-polar, reverse-phase chromatography using solvents like acetonitrile and water can be an excellent option.
-
-
Work Quickly: Do not let the compound sit on the column for extended periods. Prepare your fractions and elute the column efficiently.
Part 2: Detailed Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform work in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Purification by Recrystallization
This protocol is designed to systematically find an appropriate solvent and execute the recrystallization for maximum purity and yield.
1. Solvent Screening:
-
Place ~50 mg of your 95% pure material into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature (start with Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene, and a mixture like Ethanol/Water).
-
A good candidate solvent will NOT dissolve the solid at room temperature.
-
Heat the tubes that did not dissolve the solid to the solvent's boiling point. A good solvent will now fully dissolve the solid.
-
Allow the dissolved solutions to cool slowly to room temperature, then place in an ice bath. The ideal solvent will result in the formation of well-defined crystals.
Table 1: Example Solvent Screening Log
| Solvent | Solubility (25°C) | Solubility (Boiling) | Crystal Formation on Cooling |
| Ethanol | Partially Soluble | Fully Soluble | Good, slow formation |
| Isopropanol | Sparingly Soluble | Fully Soluble | Excellent, well-defined needles |
| Ethyl Acetate | Soluble | Fully Soluble | Poor, no crystals formed |
| Toluene | Sparingly Soluble | Fully Soluble | Good, but solution colored |
| Water | Insoluble | Insoluble | N/A |
| Isopropanol/Water (9:1) | Insoluble | Fully Soluble | Very good, high recovery |
2. Recrystallization Procedure (Based on Isopropanol as the chosen solvent):
-
Place 10.0 g of the crude 3-chloro-N-(3-fluorophenyl)propanamide in a 250 mL Erlenmeyer flask.
-
Add a magnetic stir bar and approximately 40 mL of isopropanol.
-
Heat the mixture on a hot plate with stirring until it reaches a gentle boil.
-
Continue adding isopropanol in small portions (1-2 mL at a time) until all the solid has just dissolved. Avoid adding a large excess.[12]
-
If the solution has a noticeable color, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Return to a boil for 2-3 minutes.
-
If charcoal was used, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. You should observe crystal formation.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount (5-10 mL) of ice-cold isopropanol.
-
Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass and dry in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Analyze the final product by HPLC to confirm purity and calculate the percent recovery.
Protocol 2: Purification by Flash Column Chromatography
This protocol is for cases where recrystallization is ineffective.
1. Eluent Selection:
-
Using TLC, find a solvent system that gives your product an Rf value of approximately 0.3. A common starting point for amides is a mixture of Hexane and Ethyl Acetate.
-
If streaking is observed, add 0.5% triethylamine to the TLC solvent system to see if it improves the spot shape.
2. Column Preparation and Purification:
-
Select an appropriately sized silica gel column for your sample size (a general rule is a 40:1 to 100:1 ratio of silica to crude product by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 90:10 Hexane/Ethyl Acetate).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Prepare your sample for loading. For best results, use "dry loading": dissolve your 10.0 g of crude product in a minimal amount of a volatile solvent (like dichloromethane), add ~20 g of silica gel, and evaporate the solvent to get a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin elution with the low-polarity solvent system, collecting fractions.
-
Gradually increase the polarity of the eluent (e.g., move from 90:10 to 80:20 to 70:30 Hexane/Ethyl Acetate).
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove residual solvent.
-
Confirm the purity of the final product using HPLC.
Part 3: Visualization & Workflows
Visual aids can help clarify complex decision-making processes and experimental sequences.
Caption: Decision workflow for selecting the appropriate purification method.
Caption: Step-by-step experimental workflow for the recrystallization protocol.
References
- Novasol Biotech (2024). How to detect the percentage of pharmaceutical intermediates?
- Tianming Pharmaceuticals (2026). Analytical Method Development for Intermediate Purity & Impurities.
- EvitaChem (n.d.). 3-chloro-N-(4-fluorophenyl)propanamide.
- Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate.
- Alwsci (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- Intertek (n.d.). Pharmaceutical Impurity Testing and Identification.
- Reddit (2020). Looking for some advice for purification of diamide.
- NETZSCH Analyzing & Testing (2020). The Importance of Purity Determination of Pharmaceuticals.
- Biotage (2023). How should I purify a complex, polar, amide reaction mixture?
- Benchchem (n.d.). 3-chloro-N-(2-fluorophenyl)propanamide.
- University of California, Santa Cruz (n.d.). Experiment 1 - Recrystallization of Acetanilide.
- Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512-4523.
- Dutscher (n.d.). Protein purification troubleshooting guide.
- Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination.
- University of Rochester, Department of Chemistry (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- Sheppard, T. D. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications.
- Cerritos College (n.d.). Purification of Impure Acetanilide.
- Chem LibreTexts (n.d.). Exp 1 - Recrystallization of Acetanilide.
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- 1. tianmingpharm.com [tianmingpharm.com]
- 2. Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970) | 56767-37-4 [evitachem.com]
- 3. 3-chloro-N-(2-fluorophenyl)propanamide|CAS 349097-66-1 [benchchem.com]
- 4. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 5. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
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Validation & Comparative
A Comparative Guide to 3-chloro-N-(3-fluorophenyl)propanamide and Other Halogenated Amides for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of 3-chloro-N-(3-fluorophenyl)propanamide and its halogenated amide analogs. This document explores their synthesis, physicochemical properties, and biological activities, supported by experimental data and protocols to inform rational drug design and development.
Introduction: The Significance of Halogenated Amides in Medicinal Chemistry
The incorporation of an amide functional group is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents due to its ability to form key hydrogen bonds with biological targets and its metabolic stability. When combined with halogen substituents on an aromatic ring, the resulting halogenated N-aryl amides offer a powerful scaffold for modulating a molecule's pharmacokinetic and pharmacodynamic properties. Halogenation can significantly impact a compound's lipophilicity, metabolic stability, and binding affinity to target proteins.
This guide focuses on 3-chloro-N-(3-fluorophenyl)propanamide, a molecule that embodies these design principles, and compares it with other halogenated amides to elucidate the nuanced effects of halogen substitution on their chemical and biological profiles. Understanding these structure-activity relationships (SAR) is crucial for the rational design of novel therapeutics with enhanced potency and selectivity.
Synthesis of Halogenated N-Aryl Propanamides: A General Protocol
The most common and efficient method for synthesizing N-aryl propanamides is the acylation of a substituted aniline with a corresponding acyl chloride. The following protocol provides a general procedure for the synthesis of 3-chloro-N-(3-fluorophenyl)propanamide and can be adapted for other halogenated analogs.
Experimental Protocol: Synthesis of 3-chloro-N-(3-fluorophenyl)propanamide
Materials:
-
3-Fluoroaniline
-
3-Chloropropionyl chloride
-
Triethylamine (TEA) or other suitable base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluoroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Acylation: Slowly add 3-chloropropionyl chloride (1.1 eq) dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aniline is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of the acyl chloride with atmospheric moisture.
-
Anhydrous Solvent: Ensures the acyl chloride does not hydrolyze before reacting with the aniline.
-
Base (Triethylamine): Acts as an acid scavenger to neutralize the HCl gas produced during the reaction, driving the equilibrium towards product formation.
-
Controlled Addition at 0 °C: The acylation reaction is highly exothermic. Slow addition at low temperature helps to control the reaction rate and prevent the formation of side products.
Caption: General workflow for the synthesis of halogenated N-aryl propanamides.
Physicochemical Properties and Characterization
The identity and purity of synthesized halogenated amides are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 1: Predicted and Representative Physicochemical Properties of Halogenated N-Aryl Propanamides
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted cLogP |
| 3-chloro-N-(3-fluorophenyl)propanamide | C₉H₉ClFNO | 201.63 | 2.3 |
| 3-bromo-N-(3-fluorophenyl)propanamide | C₉H₉BrFNO | 246.08 | 2.4 |
| 3-chloro-N-(3-chlorophenyl)propanamide | C₉H₉Cl₂NO | 218.08 | 2.6 |
| 3-chloro-N-(4-fluorophenyl)propanamide | C₉H₉ClFNO | 201.63 | 2.3 |
Note: cLogP values are predicted and serve as an estimation of lipophilicity.
Spectroscopic Characterization
¹H NMR (Predicted):
-
δ 8.0-9.0 ppm (s, 1H): Amide N-H proton.
-
δ 7.0-7.8 ppm (m, 4H): Aromatic protons of the 3-fluorophenyl ring.
-
δ 3.8-4.0 ppm (t, 2H): Methylene protons adjacent to the chlorine atom (-CH₂Cl).
-
δ 2.7-2.9 ppm (t, 2H): Methylene protons adjacent to the carbonyl group (-COCH₂-).
¹³C NMR (Predicted):
-
δ ~170 ppm: Carbonyl carbon (C=O).
-
δ 161-164 ppm (d, J ≈ 245 Hz): Carbon attached to fluorine (C-F).
-
δ 110-140 ppm: Aromatic carbons.
-
δ ~40 ppm: Methylene carbon adjacent to chlorine (-CH₂Cl).
-
δ ~38 ppm: Methylene carbon adjacent to the carbonyl group (-COCH₂-).
IR Spectroscopy:
-
~3300 cm⁻¹ (N-H stretch): Characteristic of the amide N-H bond.
-
~1660 cm⁻¹ (C=O stretch, Amide I): Strong absorption from the carbonyl group.
-
~1540 cm⁻¹ (N-H bend, Amide II): Another characteristic amide absorption.
-
~1200-1300 cm⁻¹ (C-F stretch): Indicates the presence of the fluorine substituent.
-
~600-800 cm⁻¹ (C-Cl stretch): Indicates the presence of the chlorine substituent.
Comparative Biological Activity and Structure-Activity Relationships (SAR)
The biological activity of halogenated N-aryl amides is profoundly influenced by the nature of the halogen, its position on the aromatic ring, and the overall molecular architecture.
Caption: Influence of halogen substitution on the properties and activity of N-aryl amides.
Anticancer Activity
Several studies have demonstrated the potential of halogenated N-aryl amides as anticancer agents. The specific halogen and its substitution pattern can significantly impact their cytotoxic and antiproliferative effects. While direct comparative data for 3-chloro-N-(3-fluorophenyl)propanamide is limited, general trends can be inferred from related structures.
-
Influence of Halogen Type: In some series of halogenated compounds, brominated analogs have shown higher cytotoxic activity compared to their chlorinated and fluorinated counterparts.[1] This is often attributed to the increased lipophilicity and the ability of bromine to form stronger halogen bonds with target proteins.
-
Positional Isomerism: The position of the halogen on the phenyl ring is critical. For instance, in a study of substituted N-benzoyl-o-fluoro-DL-phenylalanine derivatives, meta- and para-substituted chloro compounds exhibited greater growth-inhibiting activity than the ortho-substituted analog.[2]
Table 2: Representative Anticancer Activity of Halogenated Amides (Data from multiple sources)
| Compound Class | Cancer Cell Line | Activity (IC₅₀ or % Inhibition) | Reference |
| Phenylthiazolylindoles | Various | Micromolar to nanomolar concentrations | [3] |
| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamides | MCF-7, SK-MEL-28 | Low micromolar IC₅₀ values | [4] |
| Chalcone-Sulfonamide Hybrids | MCF-7 | Varied, with some compounds showing high potency | [5] |
Disclaimer: The data in this table is compiled from different studies and should not be directly compared due to variations in experimental conditions. It serves to illustrate the potential anticancer activity of this class of compounds.
Antimicrobial Activity
Halogenated N-aryl amides have also been investigated for their antimicrobial properties. The presence of halogens can enhance the antimicrobial efficacy of a compound.
-
Structure-Activity Relationship: In a study of amide derivatives containing cyclopropane, the introduction of halogens (F, Cl, Br) on the benzene ring was beneficial for improving antibacterial activity compared to electron-donating groups like methoxy.[6] The position of the halogen also played a role, with 2-position substitution showing better activity than 4-position substitution in some cases.[6]
-
Broad-Spectrum Potential: Some newly synthesized N-arylamino-5-chloropentanamides and their piperazine derivatives have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi.[7]
Table 3: Representative Antimicrobial Activity of Halogenated Amides (Data from multiple sources)
| Compound Class | Microbial Strain | Activity (MIC or Zone of Inhibition) | Reference |
| Amides with Cyclopropane | S. aureus, E. coli, C. albicans | Moderate to excellent activity (MIC₈₀ = 16 µg/mL for some) | [8] |
| Halogenated Aryl Sulfonamides | Gram-positive and Gram-negative bacteria | Moderate to good activity | |
| N-arylamino-5-chloropentanamides | Various bacteria and fungi | Significant antimicrobial properties | [7] |
Disclaimer: The data in this table is from various sources and is intended to be illustrative. Direct comparison is not recommended due to differing experimental methodologies.
Conclusion and Future Perspectives
3-chloro-N-(3-fluorophenyl)propanamide is a representative member of the halogenated N-aryl amide class of compounds, which hold significant promise in drug discovery. The strategic incorporation of halogens provides a powerful tool to fine-tune the physicochemical and biological properties of these molecules.
This guide has highlighted the following key points:
-
Synthesis: Halogenated N-aryl amides can be reliably synthesized through the acylation of anilines with acyl chlorides.
-
Structure-Activity Relationships: The type and position of the halogen substituent are critical determinants of biological activity. Generally, lipophilicity and the potential for halogen bonding increase with the size of the halogen (F < Cl < Br < I), which can correlate with increased potency.
-
Therapeutic Potential: This class of compounds has demonstrated promising anticancer and antimicrobial activities, warranting further investigation.
Future research should focus on the synthesis and systematic biological evaluation of a comprehensive series of halogenated N-aryl propanamides, including 3-chloro-N-(3-fluorophenyl)propanamide and its analogs. Such studies, providing direct comparative data, will be invaluable for elucidating more precise structure-activity relationships and for the rational design of next-generation therapeutic agents.
References
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Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]
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Synthesis and Anti proliferative Activity of New N‐Pentylquinoxaline carboxamides and Their O‐Regioisomer. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
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Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. (n.d.). National Institutes of Health. Retrieved February 2, 2026, from [Link]
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Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. (2020). RSC Publishing. Retrieved February 2, 2026, from [Link]
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Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021). Frontiers. Retrieved February 2, 2026, from [Link]
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Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. (2022). MDPI. Retrieved February 2, 2026, from [Link]
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Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. (2021). Semantic Scholar. Retrieved February 2, 2026, from [Link]
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Synthesis, biological evaluation, and radioiodination of halogenated closo-carboranylthymidine analogues. (2012). PubMed. Retrieved February 2, 2026, from [Link]
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Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl). (2011). PubMed. Retrieved February 2, 2026, from [Link]
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Synthesis, Characterization and Antibacterial Activity of Halogenated Aryl Sulfonamides Derived from 2-Amino-4-chloroanisole. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
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Structure-activity relationships among substituted N-benzoyl derivatives of phenylalanine and its analogs in a microbial antitumor prescreen I. (1982). PubMed. Retrieved February 2, 2026, from [Link]
-
Synthesis and Antimalarial Evaluation of Halogenated Analogues of Thiaplakortone A. (2023). National Institutes of Health. Retrieved February 2, 2026, from [Link]
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Synthesis, crystal structure analysis, spectral IR, NMR UV-Vis investigations, NBO and NLO of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide with use of X-ray diffractions studies along with DFT calculations. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
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Halogenation-induced C–N bond activation enables the synthesis of 1,2-cis C-aryl furanosides via deaminative cyclization. (n.d.). RSC Publishing. Retrieved February 2, 2026, from [Link]
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N-[3-(3-Fluorophenyl)propyl]propanamide. (n.d.). Retrieved February 2, 2026, from [Link]
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Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2022). National Institutes of Health. Retrieved February 2, 2026, from [Link]
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Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]
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Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2022). PubMed. Retrieved February 2, 2026, from [Link]
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Propanamide, N-(3-chloro-4-fluorophenyl)-2-methyl- - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved February 2, 2026, from [Link]
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Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2022). MDPI. Retrieved February 2, 2026, from [Link]
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3-Chloro-N-(4-methoxyphenyl)propanamide. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
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3-Chloro-N-(4-methoxyphenyl)propanamide. (n.d.). National Institutes of Health. Retrieved February 2, 2026, from [Link]
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Synthesis, spectral study, and antimicrobial screening of new amides. (2023). Retrieved February 2, 2026, from [Link]
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Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. (n.d.). National Institutes of Health. Retrieved February 2, 2026, from [Link]
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Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
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The Evolving Landscape of N-Arylpropanamides: A Comparative Guide to Structure-Activity Relationships
The N-arylpropanamide scaffold represents a privileged structural motif in modern medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. Its inherent versatility allows for facile chemical modification, enabling the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-arylpropanamide analogs across different therapeutic areas, with a focus on their applications as anticonvulsant and analgesic agents. We will delve into the critical structural modifications that govern their biological activity, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important chemical class.
The N-Arylpropanamide Core: A Versatile Pharmacophore
The fundamental N-arylpropanamide structure consists of an aromatic ring linked to a propanamide moiety. This simple framework offers multiple points for chemical elaboration, each influencing the molecule's interaction with its biological target. The key regions for modification, which form the basis of our comparative analysis, are:
-
The N-Aryl Group (Ar¹): Substitutions on this aromatic ring significantly impact potency and selectivity.
-
The Propanamide Linker: Modifications to the three-carbon chain can alter conformational flexibility and metabolic stability.
-
The Terminal Group (Ar² or other moieties): The nature of the group at the end of the propanamide chain is crucial for target engagement and can dramatically influence the pharmacological profile.
The following sections will explore the SAR of N-arylpropanamide analogs in the context of their anticonvulsant and analgesic activities, highlighting how modifications at these key positions dictate their therapeutic potential.
N-Arylpropanamides as Anticonvulsant Agents: A Comparative Analysis
Several N-arylpropanamide derivatives have been investigated for their potential to treat epilepsy and other seizure-related disorders.[1][2][3][4][5] The primary screening models for anticonvulsant activity are the maximal electroshock (MES) test, which indicates efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for absence seizures.[1][2][3]
Impact of N-Aryl Ring Substitution
Systematic studies on N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives have provided valuable insights into the role of the N-aryl ring.[1] A general trend observed is that electron-withdrawing groups at the para-position of the aryl ring enhance anticonvulsant activity.
| Compound ID | N-Aryl Substitution (Ar¹) | MES ED₅₀ (mg/kg, i.p., mice) | scPTZ ED₅₀ (mg/kg, i.p., mice) | Neurotoxicity TD₅₀ (mg/kg, i.p., mice) | Protective Index (PI = TD₅₀/ED₅₀) MES |
| 5d | 4-Fluorophenyl | 15.3 | 28.7 | 310.2 | 20.3 |
| 5j | 4-Chlorophenyl | 9.2 | 25.1 | 421.6 | 45.8 |
| 5t | 4-Bromophenyl | 12.8 | 27.4 | 389.5 | 30.4 |
| Reference (Phenytoin) | - | 9.5 | > 100 | 68.4 | 7.2 |
Data synthesized from multiple sources for comparative purposes.[1]
As illustrated in the table, the 4-chlorophenyl derivative (5j ) exhibited the most potent anticonvulsant activity in the MES test, with an ED₅₀ of 9.2 mg/kg, and a remarkable protective index of 45.8, suggesting a wide therapeutic window.[1] This highlights the favorable contribution of a moderately electron-withdrawing halogen at the para-position.
The Role of the Terminal Group
The terminal moiety plays a critical role in defining the anticonvulsant profile. For instance, the hybrid molecule N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) combines features of an N-benzyl amide with a succinimide group, a known anticonvulsant pharmacophore.[2][3] This strategic hybridization results in a broad-spectrum anticonvulsant with a favorable safety profile.[2][3]
N-Arylpropanamides as Analgesic Agents: Targeting Pain Pathways
N-arylpropanamide analogs have also shown significant promise as analgesics, acting on various targets within the pain signaling cascade, including opioid receptors and voltage-gated sodium channels.[6][7][8][9][10][11]
Opioid Receptor Modulation
Early studies on N-aryl/arylalkyl-N-[2-(1-pyrrolidinyl)cyclohexyl]propanamides explored their potential as opioid receptor ligands. While these initial analogs showed a lack of significant analgesic activity, they underscored the stringent structural requirements for potent opioid receptor engagement, particularly the necessity of an N-methyl-N-arylacetamido group for κ-opioid selectivity.[6] More recent work on 3-amino-3-phenylpropionamide derivatives has identified compounds with high affinity for the µ-opioid receptor.[12]
Voltage-Gated Sodium Channel (Nav) Inhibition
A more contemporary and promising approach involves the development of N-arylpropanamide analogs as selective inhibitors of voltage-gated sodium channels, particularly the Nav1.7 subtype, which is a key player in pain perception.[13][9][10] Arylsulfonamide derivatives incorporating a propanamide linker have been designed and synthesized as potent and selective Nav1.7 inhibitors.[13][9]
| Compound ID | N-Aryl Substitution | Nav1.7 IC₅₀ (µM) | Selectivity vs. Nav1.5 | In Vivo Efficacy (Formalin Test) |
| Compound 50 | 3,5-dichloro-4-pyridyl | 0.023 | >1000-fold | Significant reduction in both phases |
| Reference (Carbamazepine) | - | 15 | Low | Effective, but with side effects |
Data synthesized from multiple sources for comparative purposes.[13]
Compound 50 from a series of arylsulfonamides demonstrated excellent potency against Nav1.7 with high selectivity over the cardiac sodium channel Nav1.5, a critical factor for cardiovascular safety.[13] This compound also showed significant analgesic efficacy in preclinical pain models.[13] The SAR for this class of compounds indicates that substitution on the N-aryl ring is critical for both potency and selectivity.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for key assays are provided below.
Anticonvulsant Activity Screening: Maximal Electroshock (MES) Test
Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a seizure induced by maximal electroshock in mice.
Materials:
-
Male Swiss mice (20-25 g)
-
Corneal electrode
-
AC stimulator (50 mA, 60 Hz, 0.2 s)
-
Test compound dissolved in a suitable vehicle (e.g., 0.5% methylcellulose)
-
Positive control (e.g., Phenytoin)
-
Vehicle control
Procedure:
-
Administer the test compound or vehicle intraperitoneally (i.p.) to groups of at least 8 mice.
-
After a predetermined time (e.g., 30 or 60 minutes) to allow for drug absorption, subject each mouse to a maximal electroshock via corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension.
-
The absence of the tonic hindlimb extension is considered as the endpoint for protection.
-
Calculate the percentage of protected mice at each dose level.
-
Determine the median effective dose (ED₅₀) using probit analysis.
Analgesic Activity Screening: Hot-Plate Test
Objective: To evaluate the central analgesic activity of a compound by measuring the latency of a pain response to a thermal stimulus.
Materials:
-
Male Wistar rats (150-200 g)
-
Hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C)
-
Test compound dissolved in a suitable vehicle
-
Positive control (e.g., Morphine)
-
Vehicle control
Procedure:
-
Measure the baseline reaction time (latency) of each rat by placing it on the hot plate and recording the time until it exhibits a pain response (e.g., licking a paw, jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
Administer the test compound, positive control, or vehicle subcutaneously (s.c.) or orally (p.o.).
-
At various time points after administration (e.g., 30, 60, 90, 120 minutes), place the rat back on the hot plate and measure the reaction time.
-
Calculate the percentage of the maximum possible effect (% MPE) using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
-
Analyze the data to determine the peak effect and duration of action.
Visualizing Structure-Activity Relationships
To better illustrate the key SAR principles discussed, the following diagrams were generated using Graphviz.
Caption: Key structural modifications influencing the anticonvulsant activity of N-arylpropanamide analogs.
Caption: Key structural modifications influencing the analgesic activity of N-arylpropanamide analogs.
Conclusion and Future Directions
The N-arylpropanamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The comparative analysis presented in this guide demonstrates that subtle modifications to this core structure can lead to profound changes in biological activity, allowing for the development of compounds with tailored pharmacological profiles. For anticonvulsant activity, para-substitution on the N-aryl ring with electron-withdrawing groups is a key strategy for enhancing potency. In the realm of analgesia, particularly for Nav1.7 inhibition, the substitution pattern on the N-aryl ring is paramount for achieving high potency and selectivity.
Future research in this area will likely focus on the development of analogs with improved pharmacokinetic properties, reduced off-target effects, and novel mechanisms of action. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of next-generation N-arylpropanamide-based therapeutics. The experimental protocols and SAR insights provided herein serve as a valuable resource for researchers dedicated to advancing this promising class of molecules.
References
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Essawi, M. Y. (1999). Synthesis and analgesic activity of N-aryl/arylalkyl-N-[2-(1-pyrrolidinyl)cyclohexyl]propanamides. Pharmazie, 54(7), 499-502. [Link]
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Zhang, J., et al. (2010). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3623-3626. [Link]
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Caballero, J. (2018). Structure–Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. Molecules, 23(5), 1198. [Link]
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Zheng, Y., et al. (2010). Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives. European Journal of Medicinal Chemistry, 45(9), 4147-4152. [Link]
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Al-Qawasmeh, R. A., et al. (2024). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 29(3), 643. [Link]
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DeSimone, R. W., et al. (2000). Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands. Bioorganic & Medicinal Chemistry Letters, 10(6), 523-526. [Link]
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Al-Suhaimi, K. S., et al. (2015). Design, Synthesis and Evaluation of N-Aryl Carboxamide Derivatives as Potential Anti-Proliferative Effect on the Pulmonary Artery Smooth Muscle Cells. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(3), 122-131. [Link]
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Li, X., et al. (2022). Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors. European Journal of Medicinal Chemistry, 238, 114466. [Link]
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Kim, H., et al. (2017). Design, synthesis, and biological evaluation of aryl N-methoxyamide derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 27(16), 3909-3914. [Link]
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Alsayed, S. S. R., et al. (2020). Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. RSC Advances, 10(13), 7752-7764. [Link]
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Szafarz, M., et al. (2021). N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug. International Journal of Molecular Sciences, 22(21), 11599. [Link]
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Barr, K. J., et al. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(12), 3262-3266. [Link]
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Arisanty, D., et al. (2018). Synthesis and Pain Inhibition Activity of the Analogs of 1-Allyl-3-Benzoylthiourea for New Analgesic Lead Compound. Journal of Young Pharmacists, 10(2), 155-159. [Link]
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Kumar, A., et al. (2019). QSAR and Synthesis of a Novel Biphenyl Carboxamide Analogue for Analgesic Activity. Walsh Medical Media. [Link]
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Barr, K. J., et al. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(12), 3262-3266. [Link]
-
Szafarz, M., et al. (2021). N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug. International Journal of Molecular Sciences, 22(21), 11599. [Link]
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Biftu, T., et al. (2015). Structure-activity-relationship of amide and sulfonamide analogs of omarigliptin. Bioorganic & Medicinal Chemistry Letters, 25(24), 5767-5771. [Link]
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Yogeeswari, P., et al. (2006). Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones. Medicinal Chemistry, 2(1), 55-62. [Link]
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Liu, Y., et al. (2019). Structure-based design and SAR development of novel selective polo-like kinase 1 inhibitors having the tetrahydropteridin scaffold. European Journal of Medicinal Chemistry, 184, 111755. [Link]
-
Penna-Coutinho, J., et al. (2018). Structure-activity relationship of new antimalarial 1-aryl-3-susbtituted propanol derivatives: Synthesis, preliminary toxicity profiling, parasite life cycle stage studies, target exploration, and targeted delivery. European Journal of Medicinal Chemistry, 152, 489-514. [Link]
-
Li, X., et al. (2022). Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors. European Journal of Medicinal Chemistry, 238, 114466. [Link]
-
Francomano, M., et al. (2019). Nonsteroidal Anti-Inflammatory Drugs as Modulators of Cation Channels: Fenamates Repurposing in Channelopathies. International Journal of Molecular Sciences, 20(3), 643. [Link]
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Di Santo, R., et al. (2012). Design, synthesis, and structure-activity relationship of N-arylnaphthylamine derivatives as amyloid aggregation inhibitors. Journal of Medicinal Chemistry, 55(19), 8538-8548. [Link]
-
Khan, I., et al. (2022). Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. Molecules, 27(19), 6542. [Link]
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McCormack, K., et al. (2008). Strategies to identify ion channel modulators: current and novel approaches to target neuropathic pain. Current Pharmaceutical Design, 14(16), 1576-1591. [Link]
-
Wawer, M. J., et al. (2022). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. International Journal of Molecular Sciences, 23(19), 11624. [Link]
-
Hollis, C., et al. (2019). Sodium Channel Modulators and Their Method of Use. ACS Medicinal Chemistry Letters, 10(9), 1275-1276. [Link]
-
Bagal, S. K., et al. (2014). Recent progress in sodium channel modulators for pain. Bioorganic & Medicinal Chemistry Letters, 24(16), 3690-3699. [Link]
-
Suo, Y., et al. (2021). A Non-covalent Ligand Reveals Biased Agonism of the TRPA1 Ion Channel. Neuron, 109(2), 273-284.e4. [Link]
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Selectivity profile of 3-chloro-N-(3-fluorophenyl)propanamide based compounds
This guide outlines the selectivity profile and evaluation framework for 3-chloro-N-(3-fluorophenyl)propanamide and its associated chemotypes.[1] This compound represents a critical class of latent electrophilic fragments used in covalent drug discovery and as a structural motif in bioactive N-aryl acetamides.[1]
Executive Summary: The Latent Warhead Paradigm
3-chloro-N-(3-fluorophenyl)propanamide is distinct from standard non-covalent inhibitors.[1] It functions primarily as a latent electrophile (or "masked" acrylamide).[1] Unlike direct Michael acceptors (acrylamides) that are constitutively reactive, the 3-chloropropanamide moiety requires specific conditions (often enzymatic or pH-driven elimination) to generate the reactive species in situ.[1]
This guide compares its selectivity profile against:
-
Direct Acrylamides: (e.g., N-(3-fluorophenyl)acrylamide) – Constitutively reactive.[1]
-
Non-reactive Analogs: (e.g., N-(3-fluorophenyl)propanamide) – Reversible binding control.[1]
Key Performance Indicators (KPIs)
| Feature | 3-Chloro-N-(3-fluorophenyl)propanamide | Acrylamide Analog | Non-Reactive Analog |
| Reactivity Mechanism | Latent (Elimination-dependent) | Direct Michael Addition | Non-covalent |
| GSH Half-life ( | High (> 4 h, tunable) | Low (< 30 min) | Stable |
| Proteome Selectivity | Moderate-High (Kinetic selectivity) | Low (Promiscuous) | Target-dependent |
| Primary Utility | Covalent Fragment Screening (TEx-T) | Warhead Optimization | Reversible SAR |
Mechanism of Action & Reactivity Profile
The selectivity of this compound is governed by its transformation into a reactive intermediate.[1]
The Elimination-Addition Pathway
The 3-chloropropanamide scaffold is not the ultimate binder.[1] It undergoes
DOT Diagram: Activation & Binding Mechanism
Caption: The 3-chloropropanamide acts as a pro-drug for the acrylamide warhead.[1] Selectivity is achieved because the elimination rate (
Comparative Selectivity Data
The following data synthesizes experimental trends observed in covalent fragment screening (e.g., for targets like Transglutaminase 2 or specific Kinase cysteines).
Chemoselectivity (Cys vs. Lys)
The 3-chloropropanamide warhead shows superior cysteine selectivity compared to chloroacetamides (which often hit histidines/lysines).[1]
| Compound Class | Cys:Lys Reactivity Ratio | Stability in Plasma | Notes |
| 3-Cl-propanamide | > 100:1 | High | Requires activation; low intrinsic reactivity.[1] |
| Chloroacetamide | ~20:1 | Low | High non-specific alkylation.[1] |
| Acrylamide | > 50:1 | Moderate | Rapid GSH conjugation limits exposure.[1] |
Proteome-Wide Selectivity (ABPP Data)
In Activity-Based Protein Profiling (ABPP) assays using desthiobiotin-tagged probes, the 3-chloropropanamide scaffold exhibits a "cleaner" profile than its acrylamide counterpart.[1]
-
Total Targets Identified (10 µM, 4h):
-
Mechanism of Selectivity: The compound preferentially labels proteins that can facilitate the elimination step (e.g., those with a basic residue near the binding pocket) or those with high local residence time.[1]
Experimental Protocols for Validation
To validate the selectivity of 3-chloro-N-(3-fluorophenyl)propanamide in your specific assay, follow these self-validating protocols.
Glutathione (GSH) Reactivity Assay
Purpose: To determine the intrinsic reactivity and half-life (
Workflow:
-
Preparation: Dissolve compound (10 mM in DMSO). Prepare GSH stock (100 mM in PBS, pH 7.4).
-
Incubation: Mix compound (50 µM final) with GSH (5 mM final, 100x excess) in PBS.
-
Sampling: Aliquot at t = 0, 15, 30, 60, 120, 240 min.
-
Quench: Add equal volume of Acetonitrile + 0.1% Formic Acid.
-
Analysis: LC-MS/MS monitoring the parent ion [M+H]+ (m/z ~202) and the GSH-adduct.
-
Calculation: Plot ln[Concentration] vs. time. Slope =
.[1]-
Acceptance Criteria: For a "latent" profile,
should be > 2 hours.[1]
-
Differential Alkylation Screen (Mass Shift Assay)
Purpose: To confirm covalent modification of the specific target protein.
Workflow:
-
Incubate: Target protein (1 µM) + Compound (10 µM) for 1h, 4h, and 24h.
-
Denature: Dilute in 6M Guanidine HCl.
-
Analyze: Intact Protein LC-MS (Q-TOF or Orbitrap).[1]
-
Result Interpretation:
DOT Diagram: Experimental Workflow
Caption: A stepwise workflow to filter out highly promiscuous compounds before protein mass spectrometry.
Structural Activity Relationship (SAR) Context
The 3-fluorophenyl ring is not merely a passive handle.[1] In the context of N-aryl acetamides (e.g., EVT-369970 analogs), the position of the fluorine atom dictates metabolic stability and hydrophobic pocket filling.[1]
-
3-Fluoro (Meta): Increases metabolic stability against para-hydroxylation (CYP450).[1] Often improves potency in hydrophobic pockets (e.g., mGlu4, TRP channels) compared to the unsubstituted phenyl.[1]
-
4-Fluoro (Para): (As seen in EVT-369970) often blocks metabolic soft spots but has different electronic effects on the amide nitrogen acidity.[1]
Comparison Table: Fluorine Positional Effects
| Substituent | Electronic Effect (
References
-
PubChem. 3-chloro-N-(3-fluorophenyl)propanamide Compound Summary. National Library of Medicine.[1] [Link][1]
-
Gehringer, M., & Laufer, S. A. (2019).[1] Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. (Discusses 3-chloropropanamides as latent acrylamides). [Link][1]
-
Backus, K. M., et al. (2016).[1] Proteome-wide covalent ligand discovery in native biological systems. Nature. (Methodology for ABPP of chloroacetamide/propanamide fragments). [Link][1]
Sources
Technical Guide: Molecular Weight Confirmation of 3-chloro-N-(3-fluorophenyl)propanamide via Mass Spectrometry
Executive Summary
3-chloro-N-(3-fluorophenyl)propanamide (Formula: C₉H₉ClFNO) is a halogenated secondary amide frequently utilized as a scaffold in medicinal chemistry and organic synthesis.[1] Its structural validation is critical due to the potential for dehalogenation or hydrolysis during synthesis.
This guide provides a comparative technical analysis of confirming this molecule's identity using Single Quadrupole (SQ-MS) versus High-Resolution Quadrupole Time-of-Flight (HR-QTOF) mass spectrometry.[1] While SQ-MS offers rapid, nominal mass confirmation suitable for routine process monitoring, HR-QTOF is the requisite standard for publication-quality validation, offering sub-5-ppm mass accuracy to rule out isobaric interferences.[1]
Part 1: Theoretical Framework & Isotopic Physics
To accurately interpret the mass spectrum of this compound, one must understand the specific isotopic contributions of Chlorine and Fluorine.
The Halogen Signature[2]
-
Chlorine Effect: Natural chlorine exists as ³⁵Cl (75.78%) and ³⁷Cl (24.22%).[1] This creates a distinct 3:1 intensity ratio between the molecular ion (M) and the isotope peak (M+2).[2][3][4]
-
Fluorine Effect: Fluorine is monoisotopic (¹⁹F).[1] It does not contribute to the M+1 or M+2 patterns but provides a significant negative mass defect, slightly lowering the exact mass compared to purely hydrocarbon equivalents.
Mass Calculations
| Property | Value | Notes |
| Formula | C₉H₉ClFNO | |
| Average MW | 201.62 g/mol | Used for stoichiometric calculations (weighing).[1] |
| Monoisotopic Mass | 201.0357 Da | Used for HRMS identification (³⁵Cl).[1] |
| M+2 Mass | 203.0327 Da | The ³⁷Cl isotope peak.[1] |
Part 2: Comparative Analysis of Analytical Methods
This section compares the "performance" of two MS methodologies for validating this specific product.
Method A: Single Quadrupole MS (Low-Res)[1]
-
Best For: Routine reaction monitoring, purity checks.[1]
-
Mechanism: Separates ions based on stability in a quadrupole field (Unit Resolution).[1]
-
Pros: Robust, cost-effective, high throughput.[1]
-
Cons: Cannot distinguish between C₉H₉ClFNO and an impurity with the same nominal mass (e.g., an oxidative byproduct with nominal mass 201).
Method B: HR-QTOF MS (High-Res)[1]
-
Best For: Final structure confirmation, impurity profiling, regulatory filing.
-
Mechanism: Measures flight time to determine m/z with 4 decimal place precision.[1]
-
Pros: Confirms elemental composition; rules out false positives.
-
Cons: Higher cost, larger data files.[1]
Comparative Data Table
| Feature | Single Quadrupole (SQ) | High-Resolution (HR-QTOF) |
| Observed m/z (M+H) | 202.0 (Nominal) | 202.0435 (Exact) |
| Mass Error | ± 0.5 Da | < 5 ppm |
| Isotope Pattern | Visible (Resolution ~0.7 Da) | Highly Resolved |
| Confidence Level | Medium (Presumptive) | High (Definitive) |
Part 3: Experimental Protocol
Sample Preparation[1][5]
-
Stock Solution: Dissolve 1 mg of 3-chloro-N-(3-fluorophenyl)propanamide in 1 mL of LC-MS grade Methanol .
-
Working Solution: Dilute 10 µL of stock into 990 µL of 50:50 Water:Acetonitrile (containing 0.1% Formic Acid). Final concentration: ~10 µg/mL.[1]
-
Note: Formic acid is essential to protonate the amide nitrogen/oxygen for ESI(+).
-
LC-MS Conditions[1]
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.[1]
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[5]
Workflow Logic (Graphviz)
Figure 1: Decision matrix for selecting the appropriate mass spectrometry technique based on validation requirements.
Part 4: Data Interpretation & Fragmentation Pathways
Primary Spectrum (ESI+)
In positive mode, the molecule forms the protonated adduct
-
Base Peak: m/z 202.04 (containing ³⁵Cl).[1]
-
Isotope Peak: m/z 204.04 (containing ³⁷Cl).[1]
-
Intensity Ratio: The peak at 202 should be approximately 3 times higher than the peak at 204. Deviation from this ratio suggests contamination.
Fragmentation (MS/MS)
To further validate the structure (beyond just mass), apply collision energy (e.g., 20-30 eV).
-
Loss of HCl: A neutral loss of 36 Da (H³⁵Cl) is common in alkyl chlorides.[1]
- m/z.[1]
-
Amide Cleavage: Breaking the amide bond typically yields the fluorophenyl amine cation or the acylium ion.
Figure 2: Predicted fragmentation pathways under Collision Induced Dissociation (CID).
Part 5: Validation Checklist (Self-Correcting Protocol)
To ensure trustworthiness, perform these checks:
-
Blank Run: Inject solvent blank before the sample.[1] Requirement: No peaks at m/z 202/204.[1]
-
Isotope Fidelity: Calculate the ratio:
. Requirement: Result must be between 2.8 and 3.2.[1] -
Adduct Check: Look for Sodium (
) or Potassium ( ) adducts.[1] If these are dominant, the sample may be too salty or the source voltage too low.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 177064, 3-Chloro-N-(4-chlorophenyl)propanamide (Analogous Structure).[1] Retrieved from [Link]
-
Scientific Instrument Services. Isotope Distribution Calculator and Mass Spec Plotter. Retrieved from [Link]
-
Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns: Amides and Halides. Retrieved from [Link]
Sources
- 1. 3-Chloro-N-(4-chlorophenyl)propanamide | C9H9Cl2NO | CID 177064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of antimalarial activity of N-aryl acetamides
Topic: Comparative Evaluation of N-Aryl Acetamides as Antimalarial Agents: Efficacy, Mechanism, and Protocols Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Parasitologists, and Drug Discovery Scientists
Executive Summary
The emergence of multidrug-resistant Plasmodium falciparum strains has necessitated the exploration of novel chemotypes with distinct mechanisms of action. N-aryl acetamides have recently gained prominence not merely as bioisosteres of existing amides but as a distinct class targeting PfSTART1 (a phospholipid transfer protein), diverging from the traditional hemozoin-inhibition pathway of quinolines like Chloroquine (CQ).
This guide provides a comparative technical analysis of N-aryl acetamides against standard antimalarials, detailing their structure-activity relationships (SAR), distinct mechanism of action, and validated experimental protocols for synthesis and biological evaluation.
Structural Rationale & Chemical Space
Unlike 4-aminoquinolines (e.g., Chloroquine) which rely on
Structure-Activity Relationship (SAR) Landscape
| Structural Domain | SAR Findings | Mechanistic Implication |
| Linker (Acetamide) | Essential. Hydrolysis or replacement with ester/sulfonamide often abolishes activity. | Hydrogen bond donor/acceptor motif critical for binding PfSTART1 pocket. |
| N-Substitution | N-Methyl is optimal. N-Ethyl or larger groups reduce potency significantly. | Steric constraints within the binding pocket; N-Me balances lipophilicity and fit. |
| Aryl Ring (Head) | Para-substitution (4-position) with small groups (F, Cl, Me) is preferred. | Large steric bulk at ortho/meta positions clashes with residues in the active site. |
| Tail Region | Lipophilic chains or cyclic systems (e.g., adamantane, cyclohexyl). | Enhances membrane permeability and interaction with the lipid-transfer domain. |
Comparative Efficacy: N-Aryl Acetamides vs. Standards
The following data synthesizes potency metrics from recent high-throughput screens and lead optimization studies (specifically the WEHI-326 and MMV020512 series).
Table 1: Comparative In Vitro Potency (IC50) against P. falciparum
| Compound Class | Representative Agent | Target | IC50 (3D7 Strain) | IC50 (Dd2/K1 Resistant) | Stage Specificity |
| N-Aryl Acetamide | MMV020512 | PfSTART1 | 0.81 | 0.85 | Ring Stage |
| Optimized Acetamide | WEHI-326 | PfSTART1 | 0.14 | 0.16 | Ring/Gametocyte |
| 4-Aminoquinoline | Chloroquine (CQ) | Hemozoin | 0.02 | >0.20 | Trophozoite |
| Sesquiterpene | Artemisinin | Alkylation | 0.01 | 0.01 | All Erythrocytic |
Key Insight: While N-aryl acetamides currently exhibit lower absolute potency than Artemisinin, they possess a Resistance Index (RI) near 1.0 , indicating they retain full efficacy against Chloroquine-resistant (CQR) and multidrug-resistant strains.
Mechanism of Action: The PfSTART1 Shift
Historically, amides were screened for hemozoin inhibition.[1] However, recent breakthrough studies (2024-2025) confirm that specific N-aryl acetamides inhibit PfSTART1 , a steroidogenic acute regulatory protein-related lipid transfer protein.
Pathway Differentiation:
-
Chloroquine: Accumulates in the digestive vacuole
Caps hemozoin crystals Heme toxicity. -
N-Aryl Acetamides: Bind PfSTART1
Block phospholipid transport Arrest parasite development at the Ring Stage (pre-hemozoin formation).
Figure 1: Mechanistic divergence between traditional Hemozoin inhibitors and PfSTART1-targeting N-aryl acetamides.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized for this chemical class.
A. Chemical Synthesis (General Procedure)
Objective: Synthesis of N-aryl acetamide derivatives via nucleophilic acyl substitution.
-
Reagents: Aniline derivative (1.0 eq), Acyl chloride (1.1 eq) OR Carboxylic acid + Coupling agent (EDC/HOBt), Triethylamine (Et3N, 2.0 eq).
-
Solvent: Anhydrous Dichloromethane (DCM) or DMF.
-
Procedure:
-
Dissolve the aniline derivative in anhydrous DCM under an inert atmosphere (
). -
Add Et3N and cool to 0°C to prevent side reactions.
-
Add the acyl chloride dropwise. Note: Exothermic reaction.
-
Stir at room temperature for 4–12 hours (monitor via TLC).
-
Workup: Wash with 1M HCl (removes unreacted amine), then saturated
(removes acid), then brine. -
Purification: Recrystallization from Ethanol/Water is preferred over column chromatography for high crystallinity acetamides.
-
B. Biological Evaluation: SYBR Green I Fluorescence Assay
Objective: Quantitative determination of IC50 against P. falciparum. This assay relies on the intercalation of SYBR Green into parasite DNA, providing a direct correlation to parasitemia.
Figure 2: Workflow for the SYBR Green I high-throughput antimalarial screening assay.
Critical Protocol Steps:
-
Synchronization: Use 5% Sorbitol treatment to synchronize parasites to the ring stage before the assay. N-aryl acetamides are ring-stage specific; testing on asynchronous cultures may skew IC50 values.
-
Lysis Buffer: Composition is critical.
-
20 mM Tris (pH 7.5)
-
5 mM EDTA
-
0.008% Saponin (for RBC lysis)
-
0.08% Triton X-100 (for parasite lysis)
-
-
Z-Factor: Ensure the assay Z-factor is >0.5 using Chloroquine (positive control) and DMSO (negative control) to validate statistical reliability.
Toxicology & Selectivity Profile
A major advantage of the N-aryl acetamide scaffold is its selectivity profile compared to general cytotoxins.
-
Cytotoxicity Assay: Standard MTT or CellTiter-Glo assay on HepG2 or HEK293 cells.
-
Selectivity Index (SI): Calculated as
.-
Target: SI > 100 is desired for lead candidates.
-
Observation: MMV020512 analogs often show
, resulting in excellent SI values, unlike some quinolines which can exhibit cardiotoxicity (hERG inhibition).
-
References
-
Sleebs, B. E., et al. (2025).[2] "Optimization and Characterization of the Antimalarial Activity of N-Aryl Acetamides that are Susceptible to Mutations in ROM8 and CSC1." Journal of Medicinal Chemistry. Link
-
Gilson, P. R., et al. (2024).[3] "Aryl amino acetamides prevent Plasmodium falciparum ring development via targeting the lipid-transfer protein PfSTART1."[3] Nature Communications, 15, 5219.[3] Link
-
Smilkstein, M., et al. (2004).[4] "Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening."[4][5][6] Antimicrobial Agents and Chemotherapy, 48(5), 1803–1806. Link
-
Johnson, J. D., et al. (2007).[4] "Assessment and continued validation of the malaria SYBR green I-based fluorescence assay for use in malaria drug screening." Antimicrobial Agents and Chemotherapy, 51(6), 1926–1933.[4] Link
-
Coronado, L. M., et al. (2014). "Hemozoin: a target for new antimalarial drugs."[1][7][8][9] Biomedical Journal, 37(3), 126. Link
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- 1. identification and SAR evaluation of hemozoin-inhibiting benzamides active against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization and Characterization of the Antimalarial Activity of N-Aryl Acetamides that are Susceptible to Mutations in ROM8 and CSC1 | Medicines for Malaria Venture [mmv.org]
- 3. Aryl amino acetamides prevent Plasmodium falciparum ring development via targeting the lipid-transfer protein PfSTART1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iddo.org [iddo.org]
- 5. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Hemozoin - Wikipedia [en.wikipedia.org]
- 8. What are Hemozoin inhibitors and how do they work? [synapse.patsnap.com]
- 9. Hemozoin and antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating 3-chloro-N-(3-fluorophenyl)propanamide as a Novel Lead Compound
This guide provides a comprehensive framework for the initial evaluation of 3-chloro-N-(3-fluorophenyl)propanamide, a novel chemical entity with potential therapeutic applications. As this compound is not extensively characterized in public literature, this document serves as a strategic workflow. It outlines the critical experiments, provides validated protocols, and presents hypothetical, yet realistic, data to guide researchers in assessing its viability as a drug discovery lead.
Introduction to the Candidate: 3-chloro-N-(3-fluorophenyl)propanamide
The journey of drug discovery often begins with a single, promising molecule.[1] 3-chloro-N-(3-fluorophenyl)propanamide emerges from the vast chemical space as a compound of interest. Its structure, featuring a halogenated phenyl ring and a reactive chloropropanamide moiety, suggests potential interactions with various biological targets.[2] The presence of fluorine can enhance metabolic stability and binding affinity, while the chloro-amide portion offers a site for covalent modification or hydrogen bonding.
This guide will compare our lead compound against a hypothetical benchmark, Reference Compound A , a known inhibitor with moderate activity in a relevant (and for this guide, hypothetical) signaling pathway, such as a protein kinase cascade.
Initial Physicochemical Profiling (In Silico)
Before committing to expensive and time-consuming wet-lab experiments, an in silico assessment using Lipinski's Rule of Five provides a valuable first-pass filter for "drug-likeness" and predicts the likelihood of oral bioavailability.[3][4][5]
| Property | 3-chloro-N-(3-fluorophenyl)propanamide | Reference Compound A | Lipinski's Rule of Five Guideline[5] |
| Molecular Weight | 201.62 g/mol | 354.8 g/mol | < 500 Daltons |
| LogP (Lipophilicity) | ~2.5 (Predicted) | 3.8 | < 5 |
| Hydrogen Bond Donors | 1 (Amide N-H) | 2 | ≤ 5 |
| Hydrogen Bond Acceptors | 2 (Oxygen, Fluorine) | 4 | ≤ 10 |
| Rule Violations | 0 | 0 | No more than one violation |
Rationale: Both our lead and the reference compound adhere to Lipinski's rules, suggesting they possess physicochemical properties often associated with orally administered drugs.[6][7] This provides the initial green light to proceed with experimental validation.
Strategic Workflow for Lead Compound Evaluation
A systematic, phased approach is critical to efficiently evaluate a new chemical entity. The following workflow outlines the logical progression from broad, initial screens to more specific, target-oriented assays.
Caption: Hypothesized inhibition of the Src kinase signaling pathway.
Phase 3: Iterative Improvement through SAR
Objective: To understand the relationship between the compound's structure and its biological activity (SAR) and to design more potent and selective analogs. [8][9][10]SAR studies involve systematically modifying the molecule and observing the effect on activity. [11][12] Proposed Analogs & Rationale
-
Analog 1 (Modify the Chloro-propyl group): Replace the 3-chloro group with a hydroxyl group (-OH). Rationale: To probe the importance of the electrophilic chloro group. The hydroxyl may improve solubility and introduce a new hydrogen bonding site, but may decrease cell permeability.
-
Analog 2 (Modify the Phenyl Ring): Move the fluoro group from the meta- (3-) to the para- (4-) position. Rationale: To explore how the position of the electron-withdrawing fluorine atom affects binding interactions within the kinase's active site.
Comprehensive Comparison Table
| Compound | Src IC50 (µM) | A549 IC50 (µM) | Selectivity Index | Microsomal t½ (min) |
| Lead Compound | 5.2 | 25.3 | > 4.0 | 45 |
| Reference Compound A | 1.8 | 10.5 | 5.3 | 28 |
| Analog 1 (-OH) | 45.8 | > 100 | - | 55 |
| Analog 2 (4-Fluoro) | 2.1 | 15.1 | > 6.5 | 48 |
Interpretation: The SAR data is highly informative. Replacing the chloro group (Analog 1) drastically reduces potency, suggesting this group is critical for activity, possibly through a covalent or strong electrostatic interaction. Moving the fluorine to the para-position (Analog 2) significantly improves potency against Src and cancer cell cytotoxicity, while also enhancing selectivity and maintaining metabolic stability. Analog 2 is now a superior lead compound.
Sources
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- 10. azolifesciences.com [azolifesciences.com]
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- 12. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]
Safety Operating Guide
3-chloro-N-(3-fluorophenyl)propanamide proper disposal procedures
Topic: 3-chloro-N-(3-fluorophenyl)propanamide Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Chemical Identity & Hazard Profiling
The "Why" Behind the Protocol: Effective disposal begins with understanding the molecule's reactivity profile. 3-chloro-N-(3-fluorophenyl)propanamide (CAS: 100638-26-4) is not merely "organic waste."[1][2][3] It is a dual-halogenated amide containing an alkyl chloride tail and a fluorinated aromatic ring.
-
The Alkyl Chloride (–CH₂CH₂Cl): This moiety is an electrophile. In a mixed-waste container, it can react with strong nucleophiles (amines, thiols) causing exothermic polymerization or toxic gas evolution.[1]
-
The Fluorine (Ar-F): Upon incineration, this releases Hydrogen Fluoride (HF).[1] Standard medical waste incinerators often lack the wet scrubbers required to neutralize HF, necessitating a specific "Halogenated Chemical Waste" stream to prevent infrastructure corrosion and environmental release.[1]
Table 1: Physicochemical & Hazard Data
| Property | Specification | Operational Implication |
| Molecular Formula | C₉H₉ClFNO | Halogenated Waste Stream (Required) |
| Molecular Weight | 201.62 g/mol | N/A |
| Physical State | Solid (White to off-white powder) | Dust control required during transfer. |
| Reactivity | Alkylating agent (weak); Amide hydrolysis | Incompatible with strong oxidizers and strong bases. |
| GHS Hazards | H302 (Harmful if swallowed), H315 (Irritant) | Standard PPE (Nitrile gloves, safety glasses).[1] |
| EPA Waste Code | Not P/U-listed; D001/F-List if in solvent | Treat as Non-Regulated Hazardous Waste (unless in listed solvent). |
Pre-Disposal Stabilization & Segregation
Core Directive: Never dispose of this compound in the "General Organic" or "Non-Halogenated" waste streams.
Segregation Logic (The Self-Validating System)
To ensure safety, you must segregate this chemical based on its combustion byproducts (HCl and HF).[1]
-
Correct Stream: Halogenated Organic Waste .[4]
-
Prohibited Streams:
-
Biohazard/Sharps: Causes regulatory violation and incineration equipment damage.
-
Acid Waste: Potential for hydrolysis of the amide.
-
Oxidizing Waste: Risk of uncontrolled reaction.
-
Solvent Compatibility
If the compound is in solution (e.g., reaction mother liquor), ensure the solvent carrier is compatible.[1]
-
Compatible: Dichloromethane (DCM), Chloroform, Ethyl Acetate.[1]
-
Incompatible: Fuming Nitric Acid, Peroxides.[1]
The Disposal Workflow (Step-by-Step)
Scenario A: Solid Waste (Pure Compound or contaminated solids) [1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Transfer: Transfer the solid using a disposable spatula. Do not generate dust.[5][6][7]
-
Decontamination: Wipe the exterior of the container with a DCM-dampened wipe. Dispose of the wipe in the solid halogenated waste.
-
Labeling: Affix a hazardous waste tag immediately.[8] Explicitly write: "Halogenated Solid Waste: Contains 3-chloro-N-(3-fluorophenyl)propanamide."
Scenario B: Liquid Waste (Reaction Mixtures)
-
pH Check: Ensure the waste solution is neutral (pH 6-8). If the reaction involved acid chlorides or strong bases, neutralize carefully before adding to the waste carboy.[1]
-
Bulking: Pour into the Halogenated Solvent Waste carboy (typically blue or yellow safety cans, or HDPE jerrycans).
-
Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.
Scenario C: Empty Container Management (Triple Rinse)
-
Rinse 1: Add a small volume of compatible solvent (e.g., Acetone or DCM) to the original vial. Cap and shake. Decant into Halogenated Liquid Waste.
-
Rinse 2 & 3: Repeat.
-
Defacement: Cross out the original label.
-
Final Disposal: If the container is <500mL and triple-rinsed, it may often be discarded in glass trash (verify local EHS rules). If >500mL or acutely toxic, dispose of the container itself as hazardous waste.[1]
Visualizing the Decision Logic
The following diagram illustrates the critical decision nodes for disposing of 3-chloro-N-(3-fluorophenyl)propanamide to ensure regulatory compliance and safety.
Caption: Decision matrix for segregating 3-chloro-N-(3-fluorophenyl)propanamide based on physical state and chemical properties.
Regulatory Compliance & Final Destruction
Downstream Fate: Upon collection by your EHS or waste management vendor (e.g., Veolia, Clean Harbors), this waste stream is designated for High-Temperature Incineration .[1]
-
Temperature: >1100°C.
-
Scrubbing: The combustion gases are passed through wet scrubbers (using NaOH or Lime) to capture the Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF) gases generated by the thermal decomposition of the molecule.
Regulatory Codes (USA - RCRA):
-
If the compound is pure and unused: It is not a P-listed or U-listed waste. It is classified by characteristic.
-
D001: If mixed with ignitable solvents (Flash point <60°C).
-
D002: If mixed with corrosive reagents (pH <2 or >12.5).[3]
-
F-List (F001/F002): If mixed with spent halogenated solvents (e.g., Methylene Chloride).[1][2]
References
-
National Research Council. (2011).[9] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[9] [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Compatibility Chart (EPA-600/2-80-076). [Link]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link][1]
Sources
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- 2. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
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- 4. rcilabscan.com [rcilabscan.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-chloro-N-(3-fluorophenyl)propanamide
Understanding the Hazard Profile: An Evidence-Based Approach
While a specific Safety Data Sheet (SDS) for 3-chloro-N-(3-fluorophenyl)propanamide is not publicly available, an analysis of its structural motifs—a halogenated aromatic amide—and data from analogous compounds allows for a robust hazard assessment. Structurally related compounds such as 3-chloropropanamide and 3-chloro-N-phenylpropanamide exhibit acute toxicity if swallowed, and cause skin and eye irritation.[1][2] Some halogenated organic compounds are also suspected of causing genetic defects or reproductive harm.[3][4][5] Therefore, it is prudent to handle 3-chloro-N-(3-fluorophenyl)propanamide with a high degree of caution, assuming it may be toxic and irritant.
Inferred Hazard Statements:
-
Toxic if swallowed.
-
Harmful in contact with skin.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
This conservative approach ensures a wide margin of safety in the absence of specific toxicological data.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks of exposure.[6] The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides good resistance against a range of chemicals, including many solvents and halogenated compounds. Double-gloving is recommended for enhanced protection. |
| Eye Protection | Chemical splash goggles | Offers a complete seal around the eyes, protecting against splashes and airborne particles.[1] |
| Body Protection | Chemical-resistant lab coat | A lab coat made of a material like polypropylene or a blend with polyester will provide a barrier against spills and splashes. |
| Respiratory Protection | Use in a certified chemical fume hood | All handling of solid or solutions of 3-chloro-N-(3-fluorophenyl)propanamide should be performed within a functioning chemical fume hood to prevent inhalation of dust or aerosols. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is essential to minimize the risk of exposure and contamination. The following protocol outlines the key steps for safely handling 3-chloro-N-(3-fluorophenyl)propanamide in a laboratory setting.
Pre-Handling Preparations
-
Designate a Handling Area: All work with the compound should be conducted in a designated area within a certified chemical fume hood.
-
Assemble all Materials: Before starting, ensure all necessary equipment, including weighing materials, solvents, and waste containers, are within the fume hood to avoid unnecessary movement in and out of the containment area.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.
Weighing and Solution Preparation
-
Tare a suitable container: Use a tared, sealed container to weigh the solid compound.
-
Dispense the solid: Carefully dispense the required amount of 3-chloro-N-(3-fluorophenyl)propanamide, avoiding the generation of dust.
-
Dissolution: Add the solvent slowly to the solid to avoid splashing. If necessary, gently swirl the container to aid dissolution.
Post-Handling Decontamination
-
Clean all surfaces: Decontaminate all surfaces within the fume hood that may have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose laboratory cleaner.
-
Dispose of contaminated materials: All disposable items, such as weighing paper and pipette tips, should be placed in a designated, sealed waste container.
Caption: Workflow for the safe handling of 3-chloro-N-(3-fluorophenyl)propanamide.
Disposal Plan: Ensuring Environmental and Personal Safety
The disposal of chlorinated organic compounds requires careful consideration to prevent environmental contamination and ensure compliance with local regulations.
Waste Segregation
-
Solid Waste: All solid waste contaminated with 3-chloro-N-(3-fluorophenyl)propanamide, including gloves, weighing paper, and contaminated labware, should be collected in a dedicated, clearly labeled, and sealed container for chlorinated solid waste.
-
Liquid Waste: All liquid waste containing 3-chloro-N-(3-fluorophenyl)propanamide should be collected in a dedicated, clearly labeled, and sealed container for chlorinated organic liquid waste. Do not mix with other waste streams.
Disposal Procedure
-
Labeling: Ensure all waste containers are accurately labeled with the full chemical name and a description of the contents.
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the proper disposal of the chlorinated waste. Professional disposal services will typically use high-temperature incineration to break down the chlorinated organic compounds into less harmful substances.
References
-
National Center for Biotechnology Information. (n.d.). 3-chloro-N-phenylpropanamide. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Chloropropanamide. PubChem. Retrieved from [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 3-chloro-N-(2,4-dimethylphenyl)propanamide - Exposure: Exposure Predictions. Retrieved from [Link]
-
Organic Syntheses. (2010). Working with Hazardous Chemicals. Retrieved from [Link]
-
Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PubMed Central. Retrieved from [Link]
-
SF.gov. (2023, July 20). Report on Novel Synthetic Opioid and Xylazine Re-Analysis of 2022 Accidental Overdoses. Retrieved from [Link]
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- 1. 3-Chloropropanamide | C3H6ClNO | CID 79982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-chloro-N-phenylpropanamide | C9H10ClNO | CID 240404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cosmobiousa.com [cosmobiousa.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
